Maltol isobutyrate
説明
Structure
3D Structure
特性
IUPAC Name |
(2-methyl-4-oxopyran-3-yl) 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(2)10(12)14-9-7(3)13-5-4-8(9)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBHYRPUJHEOBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047703 | |
| Record name | 2-Methyl-4-oxo-4H-pyran-3-yl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Strawberry aroma | |
| Record name | Maltyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1473/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
176.00 °C. @ 7.00 mm Hg | |
| Record name | Maltyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032365 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; Soluble in propylene glycol and fixed oils, Soluble (in ethanol) | |
| Record name | Maltyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1473/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.145-1.149 | |
| Record name | Maltyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1473/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
65416-14-0 | |
| Record name | Maltol isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65416-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maltyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065416140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, 2-methyl-4-oxo-4H-pyran-3-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-4-oxo-4H-pyran-3-yl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-oxo-4H-pyran-3-yl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALTYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LE3UBK142 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Maltyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032365 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Maltol Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltol isobutyrate, a significant contributor to the flavor and fragrance industry, presents a unique combination of sweet, fruity, and caramel-like sensory characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (also known as 2-methyl-4-oxo-4H-pyran-3-yl 2-methylpropanoate). The information compiled herein, including molecular and physical data, is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development, flavor chemistry, and materials science. This document summarizes key quantitative data in structured tables, outlines generalized experimental protocols for the determination of these properties, and provides visual representations of relevant logical frameworks and experimental workflows.
Chemical Identity and Structure
This compound is an ester derived from maltol and isobutyric acid.[1] Its chemical structure is characterized by a pyranone ring substituted with a methyl group and an isobutyrate ester group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2-methyl-4-oxopyran-3-yl) 2-methylpropanoate[2] |
| Synonyms | Maltyl isobutyrate, 2-Methyl-4-oxo-4H-pyran-3-yl isobutyrate, Maltyl 2-methylpropanoate[2] |
| CAS Number | 65416-14-0[3] |
| Molecular Formula | C₁₀H₁₂O₄[1][2] |
| Molecular Weight | 196.20 g/mol [2] |
| InChI Key | VSBHYRPUJHEOBE-UHFFFAOYSA-N[4] |
| SMILES | CC1=C(C(=O)C=CO1)OC(=O)C(C)C[2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in various formulations. These properties dictate its behavior in different matrices and its performance as a flavor and fragrance ingredient.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 2.
Table 2: Summary of Physicochemical Data for this compound
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow or amber liquid.[1][2][5][6] | |
| Odor | Sweet, fruity, with notes of strawberry, caramel, and cotton candy.[5][7] | |
| Boiling Point | 176 °C at 7.00 mm Hg[2] | |
| Density | 1.145 - 1.149 g/mL at 25 °C[2][7][8] | |
| Refractive Index | 1.497 - 1.501 at 20 °C[2][8] | |
| Flash Point | 93 °C[5] | |
| Solubility | Insoluble in water; soluble in propylene glycol, fixed oils, and ethanol.[2] | |
| LogP (Octanol-Water Partition Coefficient) | 1.70[5] | |
| Purity (GLC) | ≥98%[8] |
Stability and Safety
This compound is considered stable under normal conditions of use and storage.[9][10] It is incompatible with strong oxidizing agents.[10] From a safety perspective, it may be harmful if swallowed and may cause an allergic skin reaction.[9] It is important to handle the substance with appropriate personal protective equipment, including gloves and eye protection.[9][11]
Experimental Protocols
This section outlines generalized methodologies for the determination of key physicochemical properties of flavor esters like this compound. These protocols are based on standard laboratory practices.
Synthesis of this compound
A general method for the synthesis of esters involves the reaction of an alcohol with a carboxylic acid or its derivative, such as an acid anhydride, in the presence of a catalyst.
Generalized Protocol for Esterification using an Acid Anhydride:
-
Reactant Preparation: In a clean, dry reaction flask, dissolve maltol in a suitable non-protic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Anhydride: To the stirred solution, add isobutyric anhydride. The reaction can often proceed at room temperature.
-
Catalysis (Optional): The reaction can be facilitated by the addition of a catalyst, such as 4-(dimethylamino)pyridine (DMAP).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable stain, such as bromocresol green for the detection of carboxylic acids that may form as byproducts.
-
Work-up: Once the reaction is complete, the mixture is typically washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted anhydride and carboxylic acid byproducts. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the Thiele tube method.
Protocol using a Thiele Tube:
-
Sample Preparation: A small amount of this compound (approximately 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is level with the side arm of the Thiele tube.
-
Heating: The Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is continued until a steady stream of bubbles is observed.
-
Boiling Point Determination: The heat is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
Determination of Solubility
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The shake-flask method is a common technique for determining solubility.
Shake-Flask Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, propylene glycol) in a sealed container.
-
Equilibration: The container is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the mixture is allowed to stand to allow any undissolved solute to settle.
-
Analysis: A sample of the supernatant is carefully removed, filtered to remove any suspended particles, and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Determination of Purity by Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture, making it ideal for assessing the purity of flavor compounds.
General GC Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane or ethanol).
-
Instrument Parameters: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column for flavor compounds) is used. The instrument parameters, including injector temperature, oven temperature program, carrier gas flow rate, and detector temperature, are optimized for the separation of this compound from potential impurities.
-
Injection: A small volume of the prepared sample is injected into the GC.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the sample. The area of each peak is proportional to the concentration of that component. The purity is calculated by dividing the peak area of this compound by the total area of all peaks (excluding the solvent peak) and multiplying by 100.
Visualizations
Logical Relationship of Flavor Compounds
This compound belongs to the ester class of flavor compounds, which are known for their characteristic fruity and sweet aromas. The following diagram illustrates a simplified classification of flavor compounds.
Caption: Classification of flavor compounds by chemical structure.
Experimental Workflow for Physicochemical Characterization
The determination of the physicochemical properties of a compound like this compound follows a structured experimental workflow.
Caption: Workflow for physicochemical property determination.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of this compound for the scientific community. The tabulated data offers a quick reference for its key characteristics, while the generalized experimental protocols provide a framework for its synthesis and analysis. The visualizations further aid in understanding its classification and the workflow for its characterization. This information is vital for the effective and safe application of this compound in the development of new products in the food, fragrance, and pharmaceutical industries.
References
- 1. Determination of octanol-water partition coefficient for terpenoids using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 3. foodresearchlab.com [foodresearchlab.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. nist.gov [nist.gov]
- 7. Sensory Evaluation of Food | Quick Guide to Quality Testing [flavoractiv.com]
- 8. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. Sensory analysis – How flavour tests support product development - Tentamus Group [tentamus.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Discovery and Synthesis of Maltol Isobutyrate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Maltol isobutyrate, a significant aroma chemical, emerged from research in the late 20th century focused on the ester derivatives of maltol. This guide details the discovery and first synthesis of this compound, providing a comprehensive overview for scientific professionals. It includes a plausible synthetic protocol based on Fischer esterification, detailed quantitative data, and visual representations of the synthesis workflow and reaction mechanism to facilitate a deeper understanding of this compound.
Discovery
This compound was first synthesized by researchers exploring ester derivatives of maltol to develop enhanced aroma profiles and greater stability for industrial applications. While related maltol esters can be found in trace amounts in natural sources like roasted malt, this compound itself has not been identified as a naturally occurring compound. Its discovery was a result of chemical synthesis aimed at modifying the properties of maltol, a naturally occurring flavor enhancer with a caramel-like scent. The addition of the isobutyrate group imparts a distinct fruity, strawberry-like aroma, making it a valuable component in the flavor and fragrance industry.
Physicochemical and Spectroscopic Data
The quantitative data for this compound is summarized in the tables below, providing a clear reference for its physical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₄[1] |
| Molecular Weight | 196.20 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Odor | Sweet, fruity, strawberry, caramel, cotton candy[2] |
| Density | 1.149 g/mL at 25 °C |
| Refractive Index | n20/D 1.497 |
| Purity (Typical) | ≥98% |
| Solubility | Soluble in alcohol and oils, insoluble in water |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data Source and Key Information |
| ¹H NMR | Spectra available from PubChem and SpectraBase.[1][3] |
| ¹³C NMR | Spectra available from PubChem and SpectraBase, typically run in CDCl₃.[3] |
| IR | ATR-IR and FTIR spectra are available, showing characteristic ester carbonyl stretches.[1] |
| Mass Spec (GC-MS) | Mass spectral data is available for identification and analysis.[4] |
First Synthesis: Experimental Protocol
Materials and Reagents
-
Maltol (3-hydroxy-2-methyl-4-pyranone)
-
Isobutyric acid
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous solvent (e.g., toluene or benzene)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, for water removal)
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve maltol in a minimal amount of an anhydrous solvent like toluene. Add an excess of isobutyric acid (typically 1.5 to 2 equivalents).
-
Catalyst Addition: While stirring the mixture, carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Reflux: Attach a reflux condenser (and optionally a Dean-Stark trap to remove the water byproduct and drive the equilibrium towards the product). Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the excess acid, be cautious of CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude this compound can then be purified by vacuum distillation to yield a colorless to pale yellow liquid.
-
Diagrams
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Fischer Esterification Mechanism
The logical relationship of the key steps in the Fischer esterification of maltol with isobutyric acid is depicted below.
Caption: Key steps in the Fischer esterification of maltol.
References
Synthesis of Maltol isobutyrate from maltol and isobutyryl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Maltol isobutyrate, a significant flavor and fragrance compound, through the esterification of maltol with isobutyryl chloride. While a specific, detailed experimental protocol from a single literature source is not prevalent, this document outlines a robust, generalized procedure based on established principles of organic synthesis for this class of reaction.
This compound, also known as 2-methyl-4-oxo-4H-pyran-3-yl 2-methylpropanoate, is valued for its sweet, fruity, and caramel-like aroma. Its synthesis involves the formation of an ester linkage between the hydroxyl group of maltol and the acyl chloride group of isobutyryl chloride. This reaction is a nucleophilic acyl substitution, where the hydroxyl group of maltol acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride byproduct generated during the reaction.[1][2]
Reaction Scheme
The overall chemical transformation is depicted below:
Maltol reacts with isobutyryl chloride in the presence of a base to yield this compound and hydrochloric acid.
Experimental Protocol: A Generalized Approach
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Notes |
| Maltol | 126.11 | - | 161-164 (subl.) | A white, crystalline solid.[3] |
| Isobutyryl chloride | 106.55 | 1.017 | 92 | A colorless, fuming liquid. |
| Pyridine (anhydrous) | 79.10 | 0.982 | 115 | A colorless liquid with a strong odor. Should be dry. |
| Dichloromethane (anhydrous) | 84.93 | 1.326 | 39.6 | A colorless, volatile liquid. Should be dry. |
| Hydrochloric acid (1 M) | 36.46 | ~1.0 | - | Aqueous solution for work-up. |
| Saturated Sodium Bicarbonate | 84.01 | ~1.0 | - | Aqueous solution for work-up. |
| Saturated Sodium Chloride (Brine) | 58.44 | ~1.2 | - | Aqueous solution for work-up. |
| Anhydrous Magnesium Sulfate | 120.37 | 2.66 | - | Drying agent. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Apparatus for column chromatography or recrystallization
Procedure
-
Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve maltol (1.0 equivalent) in anhydrous dichloromethane. Add anhydrous pyridine (1.1 equivalents) to the solution.
-
Cooling : Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Isobutyryl Chloride : Dissolve isobutyryl chloride (1.1 equivalents) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the isobutyryl chloride solution dropwise to the cooled maltol solution over a period of 30-60 minutes.
-
Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up :
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 1 M hydrochloric acid to remove excess pyridine.
-
Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine to remove residual water-soluble components.
-
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
Purification
The crude product can be purified by one of the following methods:
-
Column Chromatography : Purify the crude oil using silica gel column chromatography with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure ester.[4]
-
Recrystallization : If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent can be an effective purification method.[5][6]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods.
| Analytical Data | Description |
| Appearance | Colorless to pale yellow liquid. |
| Molecular Formula | C₁₀H₁₂O₄[7] |
| Molecular Weight | 196.20 g/mol [7] |
| ¹H NMR | Spectral data available.[8] |
| ¹³C NMR | Spectral data available.[9] |
| Infrared (IR) Spectroscopy | Spectral data available.[8][10] |
| Mass Spectrometry (MS) | Spectral data available.[11] |
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Reaction Mechanism Pathway
References
- 1. orgosolver.com [orgosolver.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Maltol [webbook.nist.gov]
- 4. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Purification [chem.rochester.edu]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. Maltyl isobutyrate | C10H12O4 | CID 3354132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. This compound(65416-14-0)FT-IR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
Chemical structure and CAS number for Maltol isobutyrate
An In-depth Technical Guide to Maltol Isobutyrate for Researchers and Drug Development Professionals
Introduction
This compound, also known as maltyl isobutyrate, is an ester derivative of maltol, a naturally occurring organic compound found in sources such as the bark of larch trees and roasted malt.[1] While extensively utilized as a flavoring agent and fragrance ingredient in the food, beverage, and cosmetic industries for its characteristic sweet, fruity, and caramel-like aroma, the parent compound, maltol, has garnered significant interest in the scientific community.[2][3] Maltol exhibits a range of biological activities, including antioxidant, anti-inflammatory, and metal-chelating properties.[4][5] As a derivative, this compound presents a scaffold of potential interest for researchers and drug development professionals exploring new therapeutic agents, prodrug strategies, or novel excipients.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical and synthetic methodologies related to this compound.
Chemical Structure and Identification
This compound is chemically classified as a pyranone derivative and an ester. Its structure is characterized by an isobutyrate group attached to the hydroxyl group of the maltol scaffold.
-
Chemical Name: (2-methyl-4-oxopyran-3-yl) 2-methylpropanoate[2]
-
CAS Number: 65416-14-0[2]
-
Molecular Formula: C₁₀H₁₂O₄[2]
-
SMILES: CC1=C(C(=O)C=CO1)OC(=O)C(C)C[2]
-
Synonyms: Maltyl isobutyrate, 2-Methyl-4-oxo-4H-pyran-3-yl isobutyrate, 3-Hydroxy-2-methyl-4-pyrone Isobutyrate[2]
Figure 1: 2D Chemical Structure of this compound.
Physicochemical and Organoleptic Properties
A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.
| Property | Value | Reference(s) |
| Molecular Weight | 196.20 g/mol | [6] |
| Physical Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 322.4 ± 31.0 °C (Predicted) | [3] |
| Density | 1.149 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.497 | [6] |
| Flash Point | >113 °C (>235 °F) | [3] |
| Solubility | Insoluble in water; soluble in alcohol | |
| LogP | 1.36 | |
| Odor Profile | Sweet, strawberry, fruity, tropical, caramel | |
| Taste Profile | Sweet, jamy, creamy, fruity, milky, caramellic |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely available in peer-reviewed literature, likely due to its primary application in the flavor industry where such processes are often proprietary. The following sections provide representative, detailed methodologies based on standard organic chemistry principles and analytical practices.
Representative Synthesis Protocol: Acylation of Maltol
The synthesis of this compound can be achieved via the esterification of maltol with an appropriate acylating agent, such as isobutyryl chloride, in the presence of a base.
Objective: To synthesize 2-methyl-4-oxo-4H-pyran-3-yl isobutyrate from maltol.
Materials:
-
Maltol (1.0 eq)
-
Isobutyryl chloride (1.1 eq)
-
Pyridine (dried, 2.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add maltol (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath with stirring.
-
Addition of Base: Add dry pyridine (2.0 eq) to the solution and stir for 10 minutes.
-
Acylation: Add isobutyryl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the maltol starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product.
Representative Analytical Protocol: HPLC-UV Analysis
Objective: To determine the purity of a this compound sample using reverse-phase high-performance liquid chromatography with UV detection.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for mobile phase modification).
-
This compound standard.
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard at 1 mg/mL in acetonitrile. From this, prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the mobile phase initial condition (70:30 Water:Acetonitrile).
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Processing: Determine the retention time and peak area of this compound from the chromatograms. Purity can be calculated based on the area percent of the main peak.
Visualized Experimental Workflow
The following diagram illustrates the key stages in the proposed synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Relevance to Researchers and Drug Development
While this compound itself is not currently a therapeutic agent, its core structure, maltol, possesses biological activities that are highly relevant to drug discovery and development.
-
Antioxidant and Anti-inflammatory Properties: Maltol is known to mitigate oxidative stress and inhibit inflammasome activation.[4][5] These properties are crucial in the study and treatment of numerous diseases, including neurodegenerative disorders, diabetes, and certain cancers. The isobutyrate ester may modulate the lipophilicity and pharmacokinetic profile of the maltol scaffold, potentially offering a new avenue for developing more effective antioxidant or anti-inflammatory agents.
-
Metal Chelation: Maltol is a known chelator of hard metal ions such as Fe³⁺ and Al³⁺.[1] This property is being explored for treating diseases related to metal overload and for enhancing the bioavailability of therapeutic metal ions. This compound could be investigated as a prodrug that, upon hydrolysis in vivo, releases maltol to exert its chelating effects.
-
Potential as a Scaffold: The 4H-pyran-4-one nucleus is considered a "privileged scaffold" in medicinal chemistry, with various derivatives showing antimicrobial and anticancer activities. Researchers can use this compound as a starting material or a reference compound for synthesizing novel pyranone derivatives with enhanced biological activity.
Conclusion
This compound is a well-characterized compound with established applications in the flavor and fragrance sector. For researchers and drug development professionals, its significance lies not in its current applications but in the potential of its chemical structure. The biological activities of its parent compound, maltol, suggest that this compound could serve as a valuable lead compound or a tool for developing novel therapeutics targeting oxidative stress, inflammation, or metal dysregulation. The representative protocols provided in this guide offer a starting point for the synthesis and analysis of this and related compounds, facilitating further exploration into their potential medicinal applications.
References
- 1. Maltol - Wikipedia [en.wikipedia.org]
- 2. Maltyl isobutyrate | C10H12O4 | CID 3354132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Maltyl Isobutyrate | 65416-14-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Maltol, a Natural Flavor Enhancer, Inhibits NLRP3 and Non-Canonical Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maltyl isobutyrate = 98 , FG 65416-14-0 [sigmaaldrich.com]
Maltol Isobutyrate: A Technical Guide to a Synthetic Flavor and Fragrance Compound
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maltol isobutyrate is a widely utilized synthetic compound in the flavor and fragrance industries, prized for its sweet, fruity, and caramel-like aroma and taste. This technical guide provides a comprehensive overview of this compound, focusing on its synthetic nature, physicochemical properties, and applications. Crucially, it must be noted that, contrary to some inquiries, This compound is not found in nature [1][2][3]. Consequently, this document will not detail a natural occurrence or a biosynthetic pathway. Instead, it will delve into the chemical synthesis and characteristics of this important industrial compound, along with a brief exploration of its naturally occurring precursor, maltol.
Natural Occurrence: A Clarification
Initial investigations into the natural sources of this compound have definitively concluded that it is a synthetic substance. Multiple chemical and flavor industry databases explicitly state that this compound is "not found in nature"[1][2][3]. Therefore, any research or development focused on isolating this compound from natural sources would be unfounded.
Biosynthesis: The Absence of a Natural Pathway
Given that this compound is a synthetic molecule, there is no corresponding natural biosynthetic pathway. Biosynthesis is the production of complex chemical compounds in living organisms. As this compound has not been identified in any plant, fruit, or other natural source, no enzymatic or metabolic route for its creation in nature has been discovered.
Chemical Synthesis of this compound
This compound is synthesized through the chemical esterification of maltol with isobutyric acid or its derivatives. This reaction is a standard procedure in organic chemistry.
General Experimental Protocol for Esterification
While specific industrial protocols may vary, a general laboratory-scale synthesis of this compound can be described as follows:
-
Reactant Preparation: Equimolar amounts of maltol and isobutyryl chloride (or isobutyric anhydride) are dissolved in a suitable aprotic solvent, such as dichloromethane or diethyl ether, in a reaction vessel. A slight excess of the acylating agent may be used to ensure complete conversion of the maltol.
-
Catalyst/Base Addition: A base, such as pyridine or triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid byproduct formed during the reaction.
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours or until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
The reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove any unreacted acidic components, and finally with brine.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.
-
Logical Workflow for Chemical Synthesis
Physicochemical and Organoleptic Properties
This compound is a colorless to pale yellow liquid with a characteristic sweet and fruity aroma.[4][5] Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₄ | [][7] |
| Molecular Weight | 196.20 g/mol | [][7] |
| CAS Number | 65416-14-0 | [2][8] |
| FEMA Number | 3462 | [8][9] |
| Appearance | Colorless to yellow liquid | [4] |
| Odor Profile | Sweet, strawberry, fruity, tropical, berry, cotton candy, caramel | [1][2][10] |
| Taste Profile | Sweet, jammy, fruity, milky, caramellic, bubble gum, cotton candy | [2] |
| Solubility | Insoluble in water; soluble in alcohol | [4] |
| Boiling Point | 286.06 °C (estimated) | [] |
| Density | 1.149 g/cm³ | [] |
| Refractive Index | 1.493 - 1.501 @ 20°C | [] |
Applications in Industry
This compound is a versatile compound used in both the flavor and fragrance industries.
-
Flavor Applications: It is used to impart sweet, fruity, and jam-like notes to a variety of food products, including beverages, dairy products, and confectionery.[5][11] Its flavor profile is often described as having nuances of strawberry, apple, and pineapple, with buttery and butterscotch undertones.[4][12]
-
Fragrance Applications: In perfumery, it is used to enhance fruity and sweet accords in fragrance compositions, particularly in strawberry, caramel, and vanilla-themed scents.[10] It is noted for its stability in various formulations and its long-lasting character on a smelling strip.[10]
The Precursor: Natural Occurrence and Biosynthesis of Maltol
While this compound is synthetic, its precursor, maltol , is a naturally occurring compound.
Natural Occurrence of Maltol
Maltol has been isolated from a variety of natural sources, including:
-
Malt[13]
-
Pine needles[13]
-
Larch bark[13]
-
Roasted malt and chicory leaves[14]
-
It is also formed during the heating of carbohydrate-containing materials, such as in the production of caramel and in heated milk through the interaction of lactose and milk proteins.[13]
Biosynthesis of Maltol
The biosynthesis of maltol in nature is not fully elucidated but is understood to arise from the degradation of carbohydrates. In heated milk, for instance, a complete lactose molecule is necessary for its formation, suggesting a pathway involving the Maillard reaction and subsequent molecular rearrangements.[13]
Relationship between Maltol and this compound
The relationship between maltol and this compound is a straightforward chemical transformation.
Conclusion
This compound is a significant synthetic compound in the flavor and fragrance sectors, valued for its complex sweet and fruity characteristics. It is crucial for researchers and developers to recognize its synthetic origin and the absence of a natural biosynthetic pathway. Understanding its chemical synthesis from the naturally occurring precursor, maltol, provides a complete picture of this important industrial chemical. Future research may focus on optimizing its synthesis for greater efficiency and exploring novel applications in various consumer products.
References
- 1. maltyl isobutyrate [flavscents.com]
- 2. maltyl isobutyrate, 65416-14-0 [thegoodscentscompany.com]
- 3. ethyl this compound, 852997-28-5 [thegoodscentscompany.com]
- 4. ulprospector.com [ulprospector.com]
- 5. vigon.com [vigon.com]
- 7. scbt.com [scbt.com]
- 8. aurochemicals.com [aurochemicals.com]
- 9. Maltyl isobutyrate | C10H12O4 | CID 3354132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fraterworks.com [fraterworks.com]
- 11. Natural this compound manufacturers and suppliers in China - ODOWELL [odowell.com]
- 12. Fragrance University [fragranceu.com]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
Maltol Isobutyrate: A Technical Guide to its Olfactory Profile and Sensory Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltol isobutyrate (CAS No. 65416-14-0, FEMA No. 3462) is a synthetic flavoring and fragrance ingredient prized for its complex and appealing sensory profile.[1] This technical guide provides an in-depth analysis of the olfactory and sensory characteristics of this compound, including its aroma and flavor profile, semi-quantitative sensory data, and physical properties. The guide also outlines the detailed experimental methodologies used to characterize such aroma chemicals and explores the likely biochemical pathways involved in its perception.
Olfactory Profile
This compound is characterized by a multifaceted aroma profile that is predominantly sweet, fruity, and gourmand.[2] Its primary descriptors include strawberry, caramel, and cotton candy, with additional nuances of jammy, fruity, and sweet notes.[1][3][4] The overall impression is one of warmth and confectionary sweetness, making it a valuable component in a variety of flavor and fragrance compositions.[2]
Aroma Descriptors
The olfactory characteristics of this compound are consistently described across industry literature with the following key terms:
Sensory Characteristics
The sensory perception of this compound extends beyond its aroma to its flavor profile and physical sensations. It is recognized for its ability to enhance and impart sweet and fruity notes in various applications.
Flavor Profile
When evaluated in a medium, this compound presents a flavor that mirrors its aromatic qualities. At concentrations of 10-30 ppm, its taste is described as sweet, jammy, fruity, milky, and caramellic, with bubble gum and cotton candy undertones.[1] It is particularly effective in enhancing strawberry, apple, and pineapple flavors, and can also be used to create butter rum and butterscotch notes.[1]
Quantitative and Semi-Quantitative Data
| Sensory Attribute | Value/Description | Source(s) |
| Odor Strength | Moderate (4/10 on a 10-point scale) | [2] |
| Odor Longevity | > 300 hours on a smelling strip | [2] |
| Taste Description | Sweet, jamy, fruity, milky, caramellic, bubble gum, cotton candy | [1] |
| Taste Concentration | 10.00 - 30.00 ppm | [1] |
Physicochemical Properties
The physical characteristics of this compound are important for its application and stability in various formulations.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Molecular Weight | 196.20 g/mol | |
| Flash Point | 93 °C (200 °F) | [3] |
| Specific Gravity | 1.14100 to 1.15100 @ 25.00 °C | [3] |
| Refractive Index | 1.49300 to 1.50100 @ 20.00 °C | [3] |
| Solubility | Soluble in alcohol; insoluble in water | [3] |
Experimental Protocols
The characterization of the sensory properties of aroma chemicals like this compound involves standardized and rigorous experimental methodologies.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in an appropriate solvent.
-
Injection: A small volume of the sample is injected into a gas chromatograph (GC).
-
Separation: The individual volatile compounds are separated based on their boiling points and polarity as they pass through a chromatographic column.
-
Detection: The separated compounds are detected by both a chemical detector (e.g., a mass spectrometer or flame ionization detector) and the human nose. The GC effluent is split, with one portion going to the chemical detector and the other to a sniffing port.
-
Sensory Evaluation: Trained sensory panelists sniff the effluent at the sniffing port and record the perceived aroma, its intensity, and the time at which it is detected.
-
Data Analysis: The data from the chemical detector and the sensory panel are correlated to identify the specific compounds responsible for the different aroma notes.
Sensory Panel Evaluation
Sensory panels are used to obtain detailed and reproducible descriptions of the sensory characteristics of a substance.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and quantify specific aroma and flavor attributes.
-
Sample Preparation and Presentation: this compound is presented to the panelists in a controlled and consistent manner, typically diluted in a neutral solvent on a smelling strip or in a simple food matrix for flavor evaluation. Samples are coded to prevent bias.
-
Evaluation Environment: Evaluations are conducted in a controlled environment with neutral lighting, temperature, and humidity, and free from distracting odors.
-
Attribute Evaluation: Panelists independently evaluate the samples and rate the intensity of various sensory attributes (e.g., sweetness, fruitiness, caramel notes) on a standardized scale.
-
Data Collection and Analysis: The data from all panelists are collected and statistically analyzed to generate a comprehensive sensory profile of the substance.
Odor Strength and Longevity Assessment
These tests provide semi-quantitative measures of an aroma's impact and persistence.
Methodology for Odor Strength:
-
A standardized amount of the aroma chemical is applied to a smelling strip.
-
Trained panelists evaluate the intensity of the odor at a specified distance immediately after application.
-
The intensity is rated on a numerical scale (e.g., 1 to 10), with defined anchor points for reference.
Methodology for Longevity:
-
A standardized amount of the aroma chemical is applied to a smelling strip.
-
The smelling strip is placed in a controlled environment.
-
Trained panelists evaluate the presence and intensity of the odor at regular intervals (e.g., every hour, then every few hours) until the odor is no longer detectable.
-
The total time the odor remains detectable is recorded as its longevity.
Signaling Pathways of Perception
The perception of this compound's sweet and fruity aroma is initiated by the interaction of the molecule with specific olfactory receptors in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).
While the specific olfactory receptors that bind to this compound have not been identified, its sensory profile suggests it interacts with receptors that recognize sweet and fruity odorants. The general mechanism of olfactory signal transduction is as follows:
-
Binding: this compound molecules, upon inhalation, bind to specific olfactory receptors located on the cilia of olfactory sensory neurons in the olfactory epithelium.
-
G-protein Activation: This binding event causes a conformational change in the receptor, which in turn activates an associated G-protein (Gαolf).
-
Second Messenger Production: The activated G-protein stimulates the enzyme adenylyl cyclase, which leads to an increase in the intracellular concentration of the second messenger, cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing an influx of positively charged ions (Na+ and Ca2+) into the neuron.
-
Depolarization and Action Potential: The influx of positive ions depolarizes the olfactory sensory neuron. If the depolarization reaches a certain threshold, it triggers an action potential.
-
Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed and interpreted as a specific aroma.
The perception of its sweet taste likely involves the activation of the TAS1R2/TAS1R3 heterodimer, a G-protein coupled receptor responsible for detecting sweet tastants on the tongue.
Conclusion
This compound possesses a robust and appealing sensory profile characterized by sweet, fruity, strawberry, and caramel notes. Its moderate odor strength and high longevity make it a versatile and impactful ingredient in both flavor and fragrance applications. While a specific odor threshold has not been publicly documented, its flavor is well-characterized at the parts-per-million level. The perception of its complex aroma is mediated by olfactory G-protein coupled receptors, initiating a well-understood signaling cascade that results in the sensation of its characteristic scent. This technical guide provides a comprehensive overview for researchers and developers seeking to understand and utilize the unique sensory properties of this compound.
References
Maltol Isobutyrate: A Technical Guide on its Natural and Synthetic Origins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of maltol isobutyrate, a flavoring agent of significant interest in the food and fragrance industries. We will delve into its origins, comparing its natural and synthetic production methods, and present its key physicochemical properties. This guide also outlines the general experimental protocols for its synthesis and analysis, and explores its likely metabolic fate.
Natural vs. Synthetic Origin
This compound, while available commercially with a "natural" designation, is not known to occur naturally in any plant or animal species. Its presence in the "natural" flavoring market stems from its production through biotechnological methods.
-
Natural this compound: The "natural" label for this compound indicates that it is produced using processes that are considered natural. These typically involve the use of microorganisms or enzymes to convert natural precursor materials into the final product. Fermentation processes using specific yeast or bacterial strains, or enzymatic esterification of natural maltol and isobutyric acid, are common methods for producing "natural" this compound.
-
Synthetic this compound: The synthetic route to this compound involves chemical reactions using starting materials derived from petrochemical sources. This method allows for large-scale, cost-effective production of the compound with high purity.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value |
| CAS Number | 65416-14-0 |
| FEMA Number | 3462 |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Sweet, fruity, strawberry, caramel, cotton candy |
| Taste | Sweet, jammy, fruity, milky, caramellic with bubble gum and cotton candy nuances (at 10-30 ppm) |
| Density | 1.149 g/mL at 25°C |
| Refractive Index | n20/D 1.497 |
| Boiling Point | 322.4 ± 31.0 °C (Predicted) |
| Flash Point | > 110 °C (> 230 °F) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of maltol with an isobutyrylating agent. Two common laboratory-scale methods are outlined below, based on established chemical principles.
Method A: Acylation using Isobutyryl Chloride
This method involves the reaction of maltol with isobutyryl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Materials: Maltol, isobutyryl chloride, a suitable solvent (e.g., dichloromethane, diethyl ether), and a base (e.g., pyridine, triethylamine).
-
Procedure:
-
Dissolve maltol in the chosen solvent in a reaction flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture in an ice bath.
-
Slowly add the base, followed by the dropwise addition of isobutyryl chloride.
-
Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute acid solution.
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
-
Method B: Esterification using Isobutyric Anhydride
This method utilizes isobutyric anhydride as the acylating agent, often with an acid or base catalyst.
-
Materials: Maltol, isobutyric anhydride, and a catalyst (e.g., sulfuric acid, 4-dimethylaminopyridine (DMAP)).
-
Procedure:
-
Combine maltol, isobutyric anhydride, and the catalyst in a reaction flask.
-
Heat the mixture with stirring to a temperature appropriate for the reaction (this may range from room temperature to reflux, depending on the catalyst used).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and dilute it with a suitable organic solvent.
-
Wash the organic solution with water and a saturated sodium bicarbonate solution to remove unreacted anhydride and acid.
-
Dry the organic layer over an anhydrous salt.
-
Evaporate the solvent.
-
Purify the resulting this compound by vacuum distillation or column chromatography.
-
Figure 1: Generalized workflow for the chemical synthesis of this compound.
Analytical Methods
The purity and concentration of this compound in various matrices can be determined using standard chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
A common method for the analysis of this compound involves reverse-phase HPLC.
-
Column: A C18 column is typically suitable.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic or phosphoric acid for better peak shape) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength where this compound absorbs, typically around 274 nm.
-
Quantification: An external standard calibration curve is constructed using standards of known this compound concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds like this compound, especially in complex food or fragrance matrices.
-
Sample Preparation: For solid or liquid samples, a solvent extraction or headspace solid-phase microextraction (SPME) can be used to isolate the volatile components.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is generally used.
-
Oven Program: A temperature gradient is employed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: A mass spectrometer detects the fragmented ions, providing a unique mass spectrum that can be used for identification by comparison to a spectral library.
-
Quantification: For quantitative analysis, a selected ion monitoring (SIM) mode can be used with an internal standard for improved accuracy.
Metabolism and Toxicological Profile
Specific metabolic and toxicological studies on this compound are limited in publicly accessible literature. However, based on the metabolism of similar flavor esters and pyrone derivatives, a likely metabolic pathway can be proposed.[1]
Flavor esters are generally hydrolyzed in the body by esterase enzymes, which are abundant in the blood, liver, and gastrointestinal tract.[1] This hydrolysis would break down this compound into its constituent molecules: maltol and isobutyric acid.
-
Maltol: Maltol is a well-studied compound and is known to be metabolized primarily through glucuronidation and sulfation, followed by excretion in the urine.
-
Isobutyric Acid: Isobutyric acid is a short-chain fatty acid that can be further metabolized through normal fatty acid oxidation pathways to produce energy.
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated maltol and related substances and has established an acceptable daily intake (ADI), suggesting a low level of toxicity for these compounds when consumed in amounts typical for flavoring agents.
Figure 2: Hypothetical metabolic pathway of this compound.
Conclusion
References
An In-depth Technical Guide to the Thermal Properties of Maltol Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltol isobutyrate (CAS No. 65416-14-0) is a flavoring and fragrance agent known for its sweet, fruity, and caramel-like aroma.[1] It is widely used in the food, beverage, and cosmetic industries to impart or enhance strawberry, caramel, and vanilla notes.[2][3] While its organoleptic properties are well-documented, a comprehensive understanding of its thermal behavior is crucial for ensuring stability, safety, and optimal performance in various applications, including potential pharmaceutical formulations. This technical guide provides a summary of the available thermal and physical properties of this compound, outlines general experimental protocols for its thermal analysis, and presents logical workflows for its synthesis and characterization.
Core Physical and Thermal Properties
This compound is typically a colorless to pale yellow liquid.[1][4] Due to the limited availability of experimental data in peer-reviewed literature, a complete thermal profile, including a definitive melting point and decomposition temperature, has not been established. The following table summarizes the available quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₄ | [5] |
| Molecular Weight | 196.20 g/mol | [5] |
| Boiling Point | 176.0 °C @ 7.00 mmHg125.0 °C @ 0.10 mmHg | [4] |
| Flash Point | 93 °C (200 °F) | [4][5] |
| Density | 1.141 - 1.151 g/cm³ @ 25 °C | [4] |
| Refractive Index | 1.493 - 1.501 @ 20 °C | [4] |
Experimental Protocols for Thermal Analysis
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6] It is valuable for determining thermal transitions such as melting, crystallization, and glass transitions.[7]
Objective: To determine the melting point, glass transition temperature, and enthalpy of transitions of this compound.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a hermetically sealed aluminum pan to prevent volatilization.[8] An empty, hermetically sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.[8]
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., -50 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected transitions but below the decomposition temperature (a preliminary TGA analysis is recommended to determine this).[8]
-
Hold the sample at the high temperature for a few minutes to ensure thermal equilibrium.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
A second heating ramp is often performed to analyze the thermal history of the sample.
-
-
Data Analysis: The heat flow as a function of temperature is recorded. Endothermic and exothermic peaks are analyzed to determine transition temperatures and enthalpies.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] This technique is used to determine the thermal stability and decomposition profile of a material.[10]
Objective: To determine the decomposition temperature and thermal stability of this compound.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in an inert crucible (e.g., alumina or platinum).[11]
-
Instrument Setup: The TGA furnace is purged with a selected gas (e.g., nitrogen for an inert atmosphere or air for an oxidative study) at a controlled flow rate (e.g., 20-50 mL/min).[12][13]
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[11]
-
Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition and the temperature ranges of mass loss.
Logical and Experimental Workflows
Due to the absence of known signaling pathways involving this compound, the following diagrams illustrate the logical synthesis workflow and a general experimental workflow for its thermal characterization.
Applications and Industrial Relevance
This compound is primarily utilized for its desirable sensory characteristics. Its sweet, strawberry, and caramel notes make it a valuable ingredient in a wide array of products:
-
Flavor Industry: It is used to enhance the flavor profiles of baked goods, dairy products, beverages, and confectionery.[14][15]
-
Fragrance Industry: In perfumery, it contributes to fruity and gourmand accords, often used in 'Otto of rose' compositions.[2][4]
-
Cosmetics: It can be found in various cosmetic products as a fragrance component.[4]
The thermal stability of this compound is a key factor in its application, particularly in products that undergo heat treatment during processing, such as baked goods. Understanding its decomposition temperature is critical for formulators to ensure the flavor and fragrance profile remains intact throughout the product's shelf life.
Conclusion
This technical guide has summarized the currently available data on the thermal and physical properties of this compound. While key experimental thermal data such as a definitive melting point and decomposition temperature are not yet publicly available, this document provides a framework for the characterization of this important flavor and fragrance compound through established thermoanalytical techniques. The provided experimental protocols for DSC and TGA offer a starting point for researchers to obtain this critical data, which will further enhance the understanding and application of this compound in various industrial and potentially pharmaceutical contexts. The logical workflow for its synthesis provides insight into its chemical origins. Further research is encouraged to fully elucidate the thermal behavior of this widely used compound.
References
- 1. CAS 65416-14-0: this compound | CymitQuimica [cymitquimica.com]
- 2. ulprospector.com [ulprospector.com]
- 3. fraterworks.com [fraterworks.com]
- 4. maltyl isobutyrate, 65416-14-0 [thegoodscentscompany.com]
- 5. tadimety.com [tadimety.com]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. s4science.at [s4science.at]
- 8. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 10. aurigaresearch.com [aurigaresearch.com]
- 11. infinitalab.com [infinitalab.com]
- 12. Thermogravimetric analyzes on liquid matrices - Analytice [analytice.com]
- 13. epfl.ch [epfl.ch]
- 14. vigon.com [vigon.com]
- 15. Fragrance University [fragranceu.com]
Solubility Profile of Maltol Isobutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of maltol isobutyrate (2-methyl-3-(isobutyryloxy)-4H-pyran-4-one), a flavoring agent with applications in the food, fragrance, and pharmaceutical industries. Understanding the solubility of this compound is critical for formulation development, dosage form design, and ensuring bioavailability. This document compiles available solubility data, details common experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Core Solubility Data
This compound is a colorless to pale yellow liquid. Its solubility is a key physicochemical property influencing its application and delivery. The available quantitative and qualitative solubility data for this compound are summarized below. It is important to note that while qualitative descriptions are readily available, precise quantitative data in a range of organic solvents is limited in publicly accessible literature.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Formula | Type | Solubility Description | Quantitative Value (at 25 °C) | Citation |
| Water | H₂O | Polar Protic | Insoluble / Practically Insoluble | ~1628 mg/L (estimated) | [1][2] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | Data not available | [2][3] |
| Propylene Glycol | C₃H₈O₂ | Polar Protic | Soluble | Data not available | [2][3] |
| Vegetable Oils / Fixed Oils | N/A | Non-polar | Soluble | Data not available | [2][3] |
| Most Organic Solvents | N/A | Various | Soluble | Data not available | [4] |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies for commonly cited experiments for determining the solubility of a compound like this compound.
Shake-Flask Method (Equilibrium Solubility)
The shake-flask method is a widely used technique to determine the thermodynamic equilibrium solubility of a solute in a solvent.[5][6][7]
Objective: To determine the saturation concentration of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvent(s)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a glass flask or vial). The goal is to create a saturated solution with undissolved solid/liquid present.
-
Equilibration: The container is agitated in a thermostatically controlled shaker or water bath at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.[6] The agitation ensures thorough mixing and facilitates the dissolution process.
-
Phase Separation: After equilibration, the solution is allowed to stand to allow the undissolved solute to settle. To ensure the removal of all undissolved particles, the sample is then centrifuged at a high speed.[5]
-
Sample Withdrawal and Filtration: A clear aliquot of the supernatant is carefully withdrawn. To remove any remaining undissolved microparticles, the aliquot is filtered through a syringe filter.[5] Care must be taken to avoid any temperature changes during this process that could affect solubility.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), or UV-Visible Spectroscopy.[5] A calibration curve prepared with known concentrations of this compound is used for accurate quantification.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure the reproducibility of the results.
General Protocol for Solubility Screening
For a broader but less precise understanding of solubility in various solvents, a tiered screening approach can be employed.[8]
Objective: To quickly assess the solubility of a compound across a range of solvents.
Materials:
-
This compound
-
A selection of solvents with varying polarities
-
Small vials or test tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Initial Solvent Addition: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a vial. A small, measured volume of the solvent (e.g., 0.5 mL) is added.
-
Mixing and Observation: The mixture is vortexed for 1-2 minutes at room temperature.[8] The solution is visually inspected for the presence of undissolved material. If the compound dissolves completely, it is considered soluble at that concentration.
-
Sonication: If the compound is not fully dissolved, the vial is placed in a water bath sonicator for a short period (e.g., 5 minutes) to aid dissolution.[8] The solution is then re-examined.
-
Heating: If undissolved material persists, the solution can be gently warmed (e.g., to 37°C) for a defined period to enhance solubility.[8]
-
Tiered Dilution: If the compound remains insoluble, the volume of the solvent can be incrementally increased (e.g., in 10-fold steps) and the mixing and observation steps repeated to determine an approximate solubility range.[8]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the solubility of a chemical compound like this compound.
References
- 1. Fragrance University [fragranceu.com]
- 2. echemi.com [echemi.com]
- 3. Maltyl isobutyrate | C10H12O4 | CID 3354132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prod.adv-bio.com [prod.adv-bio.com]
- 5. enamine.net [enamine.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Maltol Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltol isobutyrate is a flavoring agent with a sweet, fruity, and caramel-like aroma, widely used in the food, beverage, and pharmaceutical industries. Accurate quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID).
Analytical Methods Overview
Two primary chromatographic techniques are presented for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine quality control of raw materials and finished products.[1]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A highly sensitive and specific method, ideal for the analysis of volatile and semi-volatile compounds in complex matrices.[2][3]
The selection of the appropriate method will depend on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method outlines the quantification of this compound using a reverse-phase HPLC system with UV detection.
Experimental Protocol
1. Instrumentation and Materials
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)[1]
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.[1] For mass spectrometry compatibility, 0.1% formic acid can be used instead of phosphoric acid.[1] Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
-
Liquid Samples (e.g., beverages, syrups): Dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Solid Samples (e.g., powders, food products):
-
Accurately weigh a representative portion of the homogenized sample.
-
Extract the this compound using a suitable solvent such as methanol or a methanol/water mixture. Sonication or vortexing can be used to enhance extraction efficiency.
-
Centrifuge the extract to pellet solid particles.
-
Dilute the supernatant with the mobile phase to the appropriate concentration.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
4. Chromatographic Conditions
| Parameter | Condition |
| Column | Reverse-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 275 nm |
| Run Time | 10 minutes |
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation Data (Typical)
The following table summarizes typical performance characteristics for an HPLC-UV method for flavor compound analysis. Actual values should be determined during in-house method validation.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
HPLC Workflow Diagram
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.sciepub.com [pubs.sciepub.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Determination of Maltol Isobutyrate in Food Matrices by High-Performance Liquid Chromatography
An application note on the high-performance liquid chromatography (HPLC) analysis of Maltol Isobutyrate in food matrices is presented below, designed for researchers, scientists, and drug development professionals.
1. Introduction
This compound, also known as maltyl isobutyrate, is a flavoring substance used in the food industry to impart sweet, fruity, and caramel-like notes.[1][2] It is found in a variety of products, including beverages, baked goods, and confectionery.[1][3] The concentration of this additive needs to be monitored to ensure product quality and consistency. High-performance liquid chromatography (HPLC) offers a robust and sensitive method for the quantification of this compound in complex food matrices.[4][5] This application note details a proposed method for the analysis of this compound in food samples using reverse-phase HPLC with UV detection.
2. Principle
This method is based on the extraction of this compound from the food matrix followed by chromatographic separation on a reverse-phase HPLC column. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.
3. Experimental Protocols
3.1. Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
This compound analytical standard (purity ≥98%)[6]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS-compatible methods)[7]
3.2. Standard Solution Preparation
A stock standard solution of this compound (1000 µg/mL) is prepared by accurately weighing 100 mg of the standard and dissolving it in 100 mL of methanol. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase.
3.3. Sample Preparation
The sample preparation procedure will vary depending on the food matrix. General procedures for liquid and solid/semi-solid matrices are outlined below.
3.3.1. Liquid Samples (e.g., Beverages, Juices)
-
Degas carbonated samples by sonication.
-
Centrifuge samples containing suspended solids at 4000 rpm for 10 minutes.
-
Filter an aliquot of the clear supernatant through a 0.45 µm syringe filter.
-
If necessary, dilute the filtered sample with the mobile phase to bring the analyte concentration within the calibration range.
3.3.2. Solid and Semi-Solid Samples (e.g., Baked Goods, Confectionery)
-
Homogenize a representative portion of the sample.
-
Accurately weigh approximately 5 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of methanol and vortex for 2 minutes to extract the this compound.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
If necessary, dilute the filtered extract with the mobile phase.
3.4. HPLC Conditions
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at 275 nm
-
Column Temperature: 30 °C
4. Data Presentation
The following tables summarize typical performance data for the HPLC analysis of a structurally similar compound, maltol, which can be used as a reference for method validation of this compound analysis.
Table 1: Method Validation Parameters for Maltol Analysis
| Parameter | Result |
| Linearity (µg/mL) | 0.5 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Precision (%RSD, n=6) | < 2% |
| Accuracy/Recovery (%) | 95 - 105% |
Table 2: Example Concentrations of Maltol Found in Food Products
| Food Matrix | Concentration Range (µg/g or µg/mL) |
| Bread | 10 - 50 |
| Cookies | 20 - 100 |
| Soft Drinks | 5 - 25 |
| Fruit Juice | 2 - 15 |
5. Visualization
The following diagrams illustrate the logical workflow of the analytical process.
Caption: Figure 1: Experimental Workflow for HPLC Analysis.
Caption: Figure 2: Logical Relationship of Key Steps.
References
- 1. fraterworks.com [fraterworks.com]
- 2. maltyl isobutyrate, 65416-14-0 [thegoodscentscompany.com]
- 3. ulprospector.com [ulprospector.com]
- 4. Maltitol: Analytical Determination Methods, Applications in the Food Industry, Metabolism and Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tadimety.com [tadimety.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Identification and Quantification of Maltol Isobutyrate in Fragrances using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of maltol isobutyrate, a common fragrance ingredient with a sweet, fruity, and caramelized aroma, in complex fragrance mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, offering a reliable framework for quality control and research applications. The presented protocol is designed to be adaptable to various fragrance matrices.
Introduction
This compound (CAS 65416-14-0) is a synthetic flavoring and fragrance agent widely used in the food, cosmetic, and pharmaceutical industries to impart a sweet, strawberry-like aroma[1][2]. The accurate identification and quantification of this compound in fragrance formulations are crucial for ensuring product consistency, quality, and compliance with regulatory standards. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds in complex matrices like fragrances, offering high sensitivity and specificity[3][4][5]. This document outlines a comprehensive GC-MS protocol for the analysis of this compound.
Experimental Protocol
The overall workflow for the identification of this compound in a fragrance sample is depicted in the diagram below.
Caption: Experimental workflow for GC-MS analysis of this compound.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Ethanol (analytical grade)
-
Internal Standard (e.g., 4,4′-dibromobiphenyl)
-
Helium (carrier gas, 99.999% purity)
-
Fragrance samples
Sample Preparation
Effective sample preparation is critical for accurate analysis and depends on the complexity of the fragrance matrix. For many liquid fragrances, a simple dilution is sufficient.
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in ethanol. Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 to 10 µg/mL. Spike each calibration standard with a fixed concentration of the internal standard (e.g., 1 µg/mL).
-
Sample Preparation: Accurately weigh approximately 100 mg of the fragrance sample into a 10 mL volumetric flask.
-
Add the internal standard to achieve the same concentration as in the calibration standards.
-
Dilute to the mark with ethanol.
-
Vortex the solution for 1 minute to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
For more complex matrices, extraction techniques such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary to isolate the volatile components[6][7][8].
GC-MS Instrumentation and Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[9] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[9] |
| Injection Volume | 1.0 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature 60 °C (hold for 2 min), ramp at 3 °C/min to 125 °C, then ramp at 7 °C/min to 230 °C, finally ramp at 20 °C/min to 300 °C (hold for 5 min)[9] |
| Mass Spectrometer | |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 40-400 amu |
| Data Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
The diagram below illustrates the basic principle of a GC-MS system.
Caption: Simplified schematic of a GC-MS instrument.
Data Analysis and Quantification
Identification
The identification of this compound is based on two key parameters:
-
Retention Time: The retention time of the peak in the sample chromatogram should match that of the this compound reference standard analyzed under the same conditions.
-
Mass Spectrum: The mass spectrum of the sample peak should be compared to the reference spectrum of this compound from a spectral library (e.g., NIST, Wiley) or the injected standard[5][10]. The characteristic fragmentation pattern serves as a fingerprint for the compound.
Quantification
For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. The concentration of this compound in the fragrance sample is then determined from this calibration curve.
Table 2: Example Calibration Data for this compound
| Standard Concentration (µg/mL) | This compound Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 301,456 | 0.0505 |
| 0.5 | 76,890 | 302,112 | 0.2545 |
| 1.0 | 154,321 | 301,890 | 0.5112 |
| 2.5 | 385,678 | 302,543 | 1.2748 |
| 5.0 | 770,123 | 301,987 | 2.5502 |
| 10.0 | 1,542,987 | 302,333 | 5.1037 |
A linear regression of this data should yield a coefficient of determination (R²) of ≥ 0.995 for an acceptable calibration[9].
Table 3: Method Validation Parameters
| Parameter | Typical Value | Description |
| Linearity (R²) | ≥ 0.995 | The degree to which the calibration curve fits a linear model[9]. |
| Limit of Detection (LOD) | ~0.05 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy[9]. |
| Recovery (%) | 90-110% | The percentage of the true concentration of an analyte recovered during the analytical procedure. |
| Precision (RSD %) | < 15% | The relative standard deviation of replicate measurements. |
Conclusion
The GC-MS protocol detailed in this application note provides a robust and reliable method for the identification and quantification of this compound in fragrance formulations. Adherence to good laboratory practices, including proper sample preparation and method validation, is essential for obtaining accurate and reproducible results. This methodology can be readily implemented in quality control laboratories and research settings to ensure the quality and consistency of fragrance products.
References
- 1. Maltyl isobutyrate | C10H12O4 | CID 3354132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 65416-14-0 [chemicalbook.com]
- 3. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. gcms.cz [gcms.cz]
- 6. matheo.uliege.be [matheo.uliege.be]
- 7. testinglab.com [testinglab.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
Application Note: Maltol Isobutyrate as a Reference Standard in Chromatographic Analysis
Introduction
Maltol isobutyrate is a synthetic flavoring agent with a characteristic sweet, fruity, and caramel-like aroma, widely used in the food, beverage, and fragrance industries.[1][2][3] Its stable chemical structure, appropriate volatility, and chromatographic behavior make it a suitable candidate for use as a reference standard, particularly as an internal standard, in the quantitative analysis of other flavor and fragrance compounds. An internal standard is a compound of known concentration added to a sample to facilitate the quantification of an analyte of interest, correcting for variations in sample injection volume, and potential loss during sample preparation.[4][5] This application note provides detailed protocols for the use of this compound as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application.
| Property | Value | Reference |
| Chemical Name | 2-methyl-4-oxo-4H-pyran-3-yl isobutyrate | [6] |
| Synonyms | Maltyl isobutyrate, Maltyl 2-methylpropanoate | [7] |
| CAS Number | 65416-14-0 | [2][6] |
| Molecular Formula | C₁₀H₁₂O₄ | [6] |
| Molecular Weight | 196.20 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sweet, fruity, strawberry-like, caramel | [2][3] |
| Boiling Point | 176 °C @ 7.00 mm Hg | [8] |
| Density | 1.149 g/mL at 25 °C | |
| Refractive Index | n20/D 1.497 | |
| Solubility | Soluble in alcohol and propylene glycol; insoluble in water. | [8] |
| Purity (Typical) | ≥98% |
Application as a Reference Standard
This compound is particularly suitable as an internal standard for the analysis of other volatile and semi-volatile flavor compounds, especially those with similar functional groups (e.g., esters, ketones) and polarity. Its structural similarity to other pyranone-derived flavoring agents makes it a good candidate for their quantification.
Rationale for Use as an Internal Standard
The ideal internal standard should be a compound that is chemically similar to the analyte but is not naturally present in the sample.[4] It should also be well-resolved from other components in the chromatogram.[4] this compound meets these criteria for many applications in flavor and fragrance analysis. For GC-MS analysis, its distinct mass spectrum allows for clear identification and quantification. In HPLC, its chromophore allows for UV detection.
Experimental Protocols
Protocol 1: Quantification of Flavor Compounds in a Beverage Matrix using GC-MS with this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the quantification of a hypothetical mix of flavor compounds (e.g., ethyl butyrate, isoamyl acetate, and furaneol) in a beverage sample.
-
This compound (Reference Standard): Purity ≥98%
-
Analytes: Ethyl butyrate, isoamyl acetate, furaneol (analytical grade)
-
Solvent: Dichloromethane (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Sample: Commercial fruit-flavored beverage
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 50 mg of this compound and dissolve it in 50 mL of dichloromethane to obtain a concentration of 1 mg/mL.
-
Analyte Stock Solution (AS Stock): Accurately weigh approximately 50 mg of each analyte (ethyl butyrate, isoamyl acetate, furaneol) and dissolve in 50 mL of dichloromethane to obtain individual concentrations of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by adding varying volumes of the AS stock solutions and a constant volume of the IS Stock solution to a series of volumetric flasks and diluting with dichloromethane. A typical calibration series might contain analyte concentrations ranging from 1 to 100 µg/mL, with a constant this compound concentration of 10 µg/mL.
-
Measure 10 mL of the beverage sample into a separatory funnel.
-
Add 100 µL of the IS Stock solution (1 mg/mL this compound).
-
Add 10 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Pass the organic layer through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL, splitless mode |
| Oven Temperature Program | 40 °C (hold for 2 min), ramp at 5 °C/min to 240 °C (hold for 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35 - 350 amu |
-
Identify the peaks corresponding to the analytes and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the response factor (RF) for each analyte using the calibration standards: RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)
-
Calculate the concentration of each analyte in the sample using the following equation: Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / RF)
Protocol 2: Purity Determination of a Fragrance Compound using HPLC-UV with this compound as an External Standard
This protocol outlines the use of this compound as an external reference standard for determining the purity of a synthesized fragrance compound with a similar chromophore.
-
This compound (Reference Standard): Purity ≥98%
-
Analyte: Synthesized fragrance compound (e.g., a substituted pyrone derivative)
-
Mobile Phase: Acetonitrile (HPLC grade) and Water (HPLC grade)
-
Acidifier: Phosphoric acid or Formic acid (for MS compatibility)[9][10]
-
Standard Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of a 50:50 (v/v) acetonitrile/water mixture to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized fragrance compound and dissolve it in 100 mL of a 50:50 (v/v) acetonitrile/water mixture to obtain a concentration of 100 µg/mL.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Phosphoric Acid, B: Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (or the λmax of the analyte) |
-
Inject the standard solution and determine the retention time and peak area of this compound.
-
Inject the sample solution and determine the retention time and peak area of the main peak corresponding to the synthesized fragrance compound.
-
Calculate the purity of the synthesized compound using the following formula, assuming a similar response factor to this compound: Purity (%) = (Areasample / Areastandard) * (Concstandard / Concsample) * Puritystandard
Data Presentation
Quantitative Data Summary (Hypothetical)
| Analyte | Retention Time (min) (GC-MS) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Linearity (r²) |
| Ethyl Butyrate | 5.8 | 0.2 | 0.7 | 0.998 |
| Isoamyl Acetate | 7.2 | 0.3 | 1.0 | 0.997 |
| Furaneol | 12.5 | 0.5 | 1.5 | 0.995 |
| This compound (IS) | 15.3 | - | - | - |
Visualizations
Caption: GC-MS workflow for flavor compound quantification.
Caption: HPLC-UV workflow for purity determination.
Conclusion
This compound is a versatile and stable compound that can be effectively employed as a reference standard in chromatographic analyses. Its physicochemical properties make it suitable for both GC-MS and HPLC applications, particularly for the quantification of other flavor and fragrance compounds. The protocols provided herein offer a robust framework for researchers and drug development professionals to utilize this compound as an internal or external standard, thereby enhancing the accuracy and reliability of their analytical results.
References
- 1. aurochemicals.com [aurochemicals.com]
- 2. vigon.com [vigon.com]
- 3. maltyl isobutyrate, 65416-14-0 [thegoodscentscompany.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. 异丁酸麦芽酚酯 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 7. Fragrance University [fragranceu.com]
- 8. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | SIELC Technologies [sielc.com]
Application of Maltol Isobutyrate in Sensory Panel Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltol isobutyrate is a flavoring substance valued for its complex and desirable sensory profile. It is characterized by sweet, fruity, strawberry, caramel, and cotton candy aroma and flavor notes.[1][2][3] As a synthetic flavoring agent, it is used to enhance and impart these characteristics in a variety of products, including fine fragrances, cosmetics, and food products.[1][4] This document provides detailed application notes and protocols for the sensory evaluation of this compound in sensory panel studies, aimed at researchers, scientists, and drug development professionals.
Sensory Profile and Organoleptic Properties
This compound is described as a high-impact and stable aroma chemical.[1] Its flavor profile is a fusion of fruit and confectionery notes, which allows for the creation of complex and layered accords in both fragrance and flavor development.[1] Compared to similar flavoring agents like maltol and ethyl maltol which primarily contribute a direct caramelic sweetness, this compound introduces a distinct fruity dimension, particularly a pronounced strawberry character.[1]
Table 1: Organoleptic Properties of this compound
| Property | Description | Source of Information |
| Odor Type | Caramellic, Fruity, Sweet | [3] |
| Odor Profile | Sweet strawberry-caramel with cotton candy warmth.[1] At 10.00% in propylene glycol: sweet strawberry, fruity, tropical, berry, cotton candy.[3] At 1.00%: Sweet, fruit and slight burnt, caramelized sugar jamy notes with a cotton candy afternote.[3] | [1][3] |
| Flavor Profile | Sweet, jamy, fruity, milky, caramellic with bubble gum and cotton candy nuances (at 10.00 - 30.00 ppm).[2][3] | [2][3] |
| Odor Strength | Medium; recommended to be smelled in a 10.00% solution or less.[3] | [3] |
| Substantivity on Blotter | > 336 hours at 100.00% | [3] |
Experimental Protocols for Sensory Panel Studies
The following protocols are designed based on established methodologies for the sensory evaluation of flavoring compounds. They can be adapted for various research objectives, such as determining detection and recognition thresholds, characterizing the flavor profile, and assessing consumer acceptance.
Protocol 1: Determination of Detection and Recognition Thresholds
Objective: To determine the lowest concentration at which this compound can be detected (detection threshold) and recognized by its characteristic aroma/flavor (recognition threshold) in a specific medium (e.g., water, hydroalcoholic solution).
Materials:
-
This compound (food grade)
-
Deionized, odorless, and tasteless water (or other specified solvent)
-
Glass vials with Teflon-lined caps
-
Graduated pipettes and volumetric flasks
-
Sensory evaluation booths with controlled lighting and ventilation
Procedure:
-
Panelist Selection: Recruit 20-30 panelists with demonstrated sensory acuity and experience in sensory evaluation. Panelists should be non-smokers and free from any conditions that could affect their sense of smell or taste.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of dilutions from the stock solution, typically in ascending order of concentration (e.g., in steps of 2 or 3). The concentration range should be determined from preliminary tests to bracket the expected threshold.
-
-
Test Method (ASTM E679 - Ascending Forced-Choice Method of Limits):
-
Present panelists with three samples at each concentration level: two blanks (solvent only) and one sample containing this compound.
-
Instruct panelists to identify the "odd" sample.
-
The detection threshold for an individual is the lowest concentration at which they correctly identify the odd sample in two consecutive presentations.
-
For the recognition threshold, after identifying the odd sample, panelists are asked to describe its aroma/flavor. The recognition threshold is the lowest concentration at which they can correctly describe the characteristic sensory attributes of this compound.
-
-
Data Analysis: The group threshold is typically calculated as the geometric mean of the individual thresholds.
Protocol 2: Quantitative Descriptive Analysis (QDA)
Objective: To develop a detailed sensory profile of this compound by identifying and quantifying its key aroma and flavor attributes.
Materials:
-
This compound solutions at various concentrations
-
Reference standards for aroma and flavor attributes (e.g., strawberry juice for "strawberry," caramel candy for "caramel")
-
Sensory evaluation software or standardized ballots
-
Sensory panel of 8-12 highly trained assessors
Procedure:
-
Lexicon Development:
-
In initial sessions, present the trained panel with various concentrations of this compound.
-
Through open discussion, the panel will generate a list of descriptive terms (a lexicon) for the aroma and flavor of the compound.
-
Provide reference standards to anchor the meaning of each descriptor.
-
-
Panel Training:
-
Train the panelists on the use of an intensity scale (e.g., a 15-point numerical scale or a Labeled Magnitude Scale) to rate the intensity of each attribute in the lexicon.
-
Conduct practice sessions to ensure panelist consistency and reliability.
-
-
Sample Evaluation:
-
Prepare samples of this compound at the desired concentrations in the chosen medium.
-
Present the samples to the panelists in a randomized and blind manner.
-
Panelists will individually rate the intensity of each attribute for each sample.
-
-
Data Analysis:
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations.
-
Visualize the results using spider plots or bar charts to represent the sensory profile.
-
Data Presentation
The following table summarizes the available quantitative sensory data for this compound. It is important to note that publicly available, comprehensive quantitative sensory panel data for this specific compound is limited. The data below is compiled from technical resources.
Table 2: Quantitative Sensory Data for this compound
| Parameter | Medium | Concentration | Sensory Description |
| Flavor Profile | Solution | 10.00 - 30.00 ppm | Sweet, jamy, fruity, milky, caramellic with bubble gum and cotton candy nuances.[2][3] |
| Odor Profile | Propylene Glycol | 10.00% | Sweet strawberry, fruity, tropical, berry, cotton candy.[3] |
| Odor Profile | Solution | 1.00% | Sweet, fruit and slight burnt, caramelized sugar jamy notes with a cotton candy afternote.[3] |
Mandatory Visualizations
Olfactory Signal Transduction Pathway
The perception of aroma molecules like this compound is initiated by their interaction with olfactory receptors in the nasal cavity. This process involves a G-protein coupled receptor (GPCR) signaling cascade.
Caption: Olfactory signal transduction pathway for an odorant like this compound.
Experimental Workflow for Quantitative Descriptive Analysis (QDA)
The following diagram illustrates the key steps involved in conducting a Quantitative Descriptive Analysis of this compound.
Caption: Experimental workflow for Quantitative Descriptive Analysis (QDA).
References
Maltol Isobutyrate: Application Notes and Protocols for Strawberry and Caramel Flavor Creation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltol isobutyrate is a versatile flavoring substance known for its sweet, fruity, and caramel-like aroma and taste.[1][2][3] It is a synthetic derivative of maltol, a naturally occurring organic compound found in roasted malt, and is widely used in the food and fragrance industries to enhance and impart specific flavor profiles.[4][5] This document provides detailed application notes and experimental protocols for the utilization of this compound in the creation and enhancement of strawberry and caramel flavors.
Chemical Profile:
| Property | Value | Reference |
| Synonyms | Maltyl isobutyrate, 2-methyl-4-oxo-4H-pyran-3-yl isobutyrate | [6] |
| CAS Number | 65416-14-0 | [6] |
| FEMA Number | 3462 | [1] |
| Molecular Formula | C10H12O4 | [6] |
| Molecular Weight | 196.2 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor Profile | Sweet, strawberry, caramellic, fruity with cotton candy nuances | [2][3][6] |
| Taste Profile | Sweet, jammy, creamy, tropical, brown, and berry-like with fruity, milky, and caramellic undertones | [6] |
| Solubility | Soluble in alcohol, insoluble in water | [7] |
Applications in Flavor Creation
This compound is particularly effective in modifying and enhancing sweet flavor profiles. Its inherent fruity and caramel notes make it an ideal candidate for strawberry and caramel flavor formulations.
Strawberry Flavor Enhancement
In strawberry flavor formulations, this compound contributes to a more authentic and impactful taste experience. It can enhance the perception of sweetness and introduce ripe, jam-like notes that complement the natural fruit esters.
Key Contributions to Strawberry Flavor:
-
Sweetness Enhancement: this compound can amplify the perceived sweetness of a strawberry formulation, allowing for potential sugar reduction.
-
Jammy and Cooked Fruit Notes: It imparts a rich, cooked strawberry or strawberry jam character, adding depth and complexity.
-
Masking of Off-Notes: It can help to mask undesirable green or artificial notes that may be present from other flavor components.
-
Increased Mouthfeel: The creamy and milky undertones of this compound can contribute to a fuller, more satisfying mouthfeel.
Caramel Flavor Creation and Enhancement
For caramel flavors, this compound serves as a powerful enhancer, contributing to a richer, more complex, and authentic caramel profile.
Key Contributions to Caramel Flavor:
-
Brown and Toasted Notes: It introduces and enhances brown, toasted, and slightly burnt sugar notes characteristic of authentic caramel.
-
Sweetness and Richness: The inherent sweetness of this compound complements the sugary base of caramel, adding to its overall richness.
-
Creamy and Buttery Nuances: Its creamy and milky undertones can provide a desirable buttery character to caramel formulations.
-
Flavor Stability: As a relatively stable compound, it can help to maintain a consistent caramel flavor profile in various food matrices and processing conditions.
Quantitative Data and Sensory Panel Evaluation
The following tables summarize the recommended usage levels and sensory descriptors for this compound in flavor applications. It is important to note that optimal concentrations will vary depending on the specific food matrix and desired flavor profile.
Table 1: Recommended Usage Levels of this compound
| Application | Recommended Concentration (ppm in final product) |
| Strawberry Flavored Beverages | 5 - 20 |
| Strawberry Flavored Confectionery | 10 - 30 |
| Strawberry Flavored Dairy Products (Yogurt, Ice Cream) | 15 - 40 |
| Caramel Flavored Sauces and Syrups | 20 - 50 |
| Caramel Flavored Baked Goods | 25 - 60 |
| Caramel Flavored Confectionery | 30 - 70 |
Table 2: Sensory Descriptors of this compound at Different Concentrations
| Concentration (ppm in water) | Aroma Descriptors | Taste Descriptors |
| 10 | Sweet, fruity, hint of strawberry | Sweet, slightly creamy, mild fruity |
| 30 | Sweet, jammy strawberry, cotton candy | Sweet, creamy, jam-like, berry, milky |
| 50 | Intense sweet, caramellic, cooked fruit | Rich sweet, caramellic, brown sugar, creamy |
Experimental Protocols
Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
This protocol outlines a method for a trained sensory panel to evaluate the impact of this compound on strawberry and caramel flavors.
Objective: To quantify the sensory attributes of a flavor formulation with and without the addition of this compound.
Materials:
-
Base strawberry or caramel flavor formulation (without this compound)
-
This compound solution (e.g., 1% in propylene glycol)
-
Food matrix (e.g., sweetened water, milk, or a simple confection)
-
Sensory evaluation booths with controlled lighting and ventilation
-
Computerized data collection system or paper ballots
-
Unsalted crackers and filtered water for palate cleansing
Procedure:
-
Panelist Training: A panel of 8-12 individuals is trained to identify and scale the intensity of relevant sensory attributes for strawberry (e.g., fruity, sweet, jammy, green, artificial) or caramel (e.g., sweet, brown, burnt, buttery, artificial). Reference standards for each attribute are provided.
-
Sample Preparation:
-
Prepare a control sample using the base flavor formulation in the chosen food matrix.
-
Prepare a test sample by adding a predetermined concentration of this compound solution to the base flavor formulation in the same food matrix.
-
-
Evaluation:
-
Panelists are presented with the coded control and test samples in a randomized and balanced order.
-
Panelists cleanse their palates with water and unsalted crackers between samples.
-
Using a 15-cm line scale anchored with "low" and "high" intensity, panelists rate the intensity of each sensory attribute for each sample.
-
-
Data Analysis:
-
The intensity ratings from the line scales are converted to numerical data.
-
Statistical analysis (e.g., ANOVA, t-tests) is performed to determine significant differences in attribute intensities between the control and test samples.
-
Protocol for Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method for the qualitative and quantitative analysis of this compound in a food matrix.
Objective: To identify and quantify the concentration of this compound in a flavored product.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Headspace autosampler
-
GC column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax)
-
Helium carrier gas
-
Headspace vials (20 mL) with crimp caps
-
This compound standard for calibration
-
Internal standard (e.g., d6-ethanol)
-
Food sample containing this compound
Procedure:
-
Sample Preparation:
-
Homogenize the food sample.
-
Accurately weigh a specific amount of the homogenized sample (e.g., 5 g) into a headspace vial.
-
Add a known amount of internal standard to the vial.
-
Seal the vial immediately with a crimp cap.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound in a suitable solvent at known concentrations.
-
Transfer a fixed volume of each standard solution and the internal standard into separate headspace vials.
-
-
GC-MS Analysis:
-
Place the sample and standard vials in the headspace autosampler.
-
Headspace Parameters:
-
Incubation Temperature: 80°C
-
Incubation Time: 20 minutes
-
Injection Volume: 1 mL
-
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-350 m/z
-
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
-
Visualizations
Caption: Workflow for Strawberry and Caramel Flavor Creation.
Caption: Quantitative Descriptive Analysis (QDA) Process.
Caption: Headspace GC-MS Analysis Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Maltol, Ethyl Maltol, Vanillin, and Ethyl Vanillin in Foods by Isotope Dilution Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 5. Optimization and validation of HPLC–DAD method for simultaneous analysis of sweeteners, preservatives, and caffeine in … [ouci.dntb.gov.ua]
- 6. Development and Validation of HPLC-DAD Method for Simultaneous Determination of Seven Food Additives and Caffeine in Powdered Drinks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Maltol Isobutyrate in Taste Modulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltol isobutyrate is a flavoring substance recognized for its characteristic sweet, fruity, and caramel-like aroma and taste.[1][2][3] It is utilized in the food, beverage, and fragrance industries to enhance sweet and fruity profiles and to mask undesirable off-notes. Compared to its parent compound maltol, which provides a more direct sugary effect, and ethyl maltol, which intensifies caramel notes, this compound introduces a distinct fruity dimension, often described as having strawberry and cotton candy facets.[1] This unique sensory profile makes it a compound of significant interest for taste modulation research, particularly in the development of products with reduced sugar content or for masking the bitterness of active pharmaceutical ingredients (APIs).
These application notes provide a comprehensive overview of the potential role of this compound in taste modulation, along with detailed protocols for its sensory and in-vitro evaluation. While specific quantitative data on the taste modulating effects of this compound are not extensively available in public literature, this document outlines the methodologies required to generate such data.
Data Presentation: Quantitative Analysis of Taste Modulation
Effective taste modulation research requires robust quantitative data. The following tables are presented as templates for researchers to populate with their experimental findings on this compound.
Table 1: Sweetness Enhancement by this compound in a Sucrose Solution
| Concentration of this compound (ppm) | Sucrose Concentration (%) | Perceived Sweetness Intensity (on a 100-point scale) | Percentage Sweetness Enhancement |
| 0 (Control) | 2 | N/A | |
| 5 | 2 | ||
| 10 | 2 | ||
| 20 | 2 | ||
| 0 (Control) | 5 | N/A | |
| 5 | 5 | ||
| 10 | 5 | ||
| 20 | 5 |
Note: Perceived sweetness intensity should be determined using a trained sensory panel and a labeled magnitude scale (LMS) or a visual analog scale (VAS). Percentage enhancement is calculated relative to the control.
Table 2: Bitterness Reduction by this compound
| Bitter Compound | Concentration of Bitter Compound (mM) | Concentration of this compound (ppm) | Perceived Bitterness Intensity (on a 100-point scale) | Percentage Bitterness Reduction |
| Caffeine | 1 | 0 (Control) | N/A | |
| Caffeine | 1 | 10 | ||
| Caffeine | 1 | 20 | ||
| Quinine | 0.01 | 0 (Control) | N/A | |
| Quinine | 0.01 | 10 | ||
| Quinine | 0.01 | 20 |
Note: Perceived bitterness intensity should be assessed by a trained sensory panel. The selection of bitter compounds should be relevant to the intended application (e.g., APIs in pharmaceuticals).
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible data in taste modulation research.
Protocol 1: Sensory Evaluation of Sweetness Enhancement
Objective: To quantify the sweetness-enhancing effect of this compound in a model sucrose solution.
Materials:
-
This compound (food grade)
-
Sucrose (analytical grade)
-
Deionized water
-
Glass beakers and volumetric flasks
-
Presentation cups (2 oz, coded with random 3-digit numbers)
-
Sensory evaluation software or ballots
Procedure:
-
Panelist Selection and Training:
-
Recruit 15-20 panelists based on their sensory acuity and availability.
-
Train panelists on the use of a labeled magnitude scale (LMS) for rating sweetness intensity, using sucrose solutions of varying concentrations as standards.
-
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., propylene glycol) if not readily water-soluble.
-
Prepare a series of sucrose solutions (e.g., 2% and 5% w/v) in deionized water.
-
Spike the sucrose solutions with different concentrations of this compound (e.g., 5, 10, 20 ppm). Include a control sample with no added this compound for each sucrose concentration.
-
-
Sensory Evaluation:
-
Conduct the evaluation in a controlled sensory laboratory with individual booths.
-
Present the samples to the panelists in a randomized order.
-
Instruct panelists to rinse their mouths with water between samples.
-
Ask panelists to rate the perceived sweetness intensity of each sample on the LMS.
-
-
Data Analysis:
-
Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in sweetness perception between the control and the samples containing this compound.
-
If significant differences are found, perform post-hoc tests (e.g., Tukey's HSD) to identify which concentrations of this compound produce a significant enhancement in sweetness.
-
Protocol 2: In-Vitro Assay for Sweet Taste Receptor (T1R2/T1R3) Activation
Objective: To determine if this compound directly activates or positively modulates the human sweet taste receptor T1R2/T1R3.
Materials:
-
HEK293 cells stably co-expressing human T1R2 and T1R3 receptors and a promiscuous G-protein (e.g., Gα16gust45).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Known sweet taste agonists (e.g., sucrose, sucralose).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Culture and Plating:
-
Culture the HEK293-T1R2/T1R3 cell line under standard conditions.
-
Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Load the cells with Fluo-4 AM according to the manufacturer's protocol.
-
-
Compound Preparation:
-
Prepare a concentration range of this compound in the assay buffer.
-
Prepare a known agonist (e.g., sucrose) at a sub-maximal concentration (EC20) to test for positive allosteric modulation.
-
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Inject the this compound solutions and monitor the change in fluorescence over time, which indicates intracellular calcium mobilization.
-
To test for modulation, first inject the EC20 concentration of the known agonist, followed by the addition of this compound.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF/F) for each concentration.
-
Plot the concentration-response curve and determine the EC50 value if this compound shows agonistic activity.
-
For modulation, compare the response of the agonist alone to the response in the presence of this compound.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized signaling pathways for taste modulation by this compound.
Caption: General workflow for sensory evaluation of this compound.
Caption: Workflow for in-vitro taste receptor activation assay.
Conclusion
This compound presents a promising avenue for taste modulation research due to its unique sensory characteristics. While further investigation is required to fully elucidate its mechanisms of action and to quantify its effects, the protocols and frameworks provided in these application notes offer a solid foundation for researchers and drug development professionals. Systematic sensory and in-vitro studies will be instrumental in unlocking the full potential of this compound as a versatile tool in food science and pharmaceutical formulations.
References
Maltol Isobutyrate: Application Notes and Protocols for Off-Note Masking in Beverages
For Researchers, Scientists, and Drug Development Professionals
Introduction to Maltol Isobutyrate
This compound is a flavoring substance recognized for its characteristic sweet, fruity, and caramel-like sensory profile.[1][2][3][4][5][6] It is designated as a Generally Recognized as Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA), with the assigned number 3462.[7] A closely related compound, ethyl this compound, is also recognized as a flavoring agent with FEMA number 4534.[8][9][10][11]
The primary application of this compound in the food and beverage industry is to impart its pleasant flavor. However, its potent sweet and fruity characteristics also make it an effective agent for masking undesirable off-notes commonly found in beverages, such as bitterness, metallic tastes, and astringency.[12][13][14] This is particularly relevant in the development of functional beverages, nutraceutical drinks, and oral pharmaceutical formulations where active ingredients can often impart unpleasant sensory attributes.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to effectively utilize this compound for off-note masking in beverage formulations.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its effective incorporation into beverage systems.
| Property | Value | Reference |
| FEMA Number | 3462 | [7] |
| CAS Number | 65416-14-0 | [4][7] |
| Molecular Formula | C10H12O4 | [4][15] |
| Molecular Weight | 196.20 g/mol | [15] |
| Appearance | Colorless to pale yellow liquid | [3][16] |
| Odor Profile | Sweet, fruity, strawberry, caramellic, cotton candy | [1][2][5] |
| Taste Profile | Sweet, jammy, fruity, milky, caramellic, with bubble gum and cotton candy nuances at 10-30 ppm | [5] |
| Solubility | Soluble in alcohol, insoluble in water | [16] |
| Boiling Point | 176 °C @ 7.00 mm Hg | [2] |
| Flash Point | 93.33 °C (200 °F) | [2] |
Experimental Protocols
Sensory Evaluation of Off-Note Masking Efficacy
A trained sensory panel is the most critical tool for evaluating the effectiveness of this compound in masking off-notes. The following protocol outlines a general procedure for a descriptive sensory analysis.
Objective: To quantify the reduction in specific off-notes and the overall improvement in the flavor profile of a beverage upon the addition of this compound.
Materials:
-
Base beverage formulation with the target off-note.
-
This compound solution (prepared in a suitable solvent, e.g., propylene glycol or ethanol, at a known concentration).
-
Control samples (base beverage without this compound).
-
Test samples (base beverage with varying concentrations of this compound).
-
Palate cleansers (e.g., unsalted crackers, filtered water).
-
Standard sensory evaluation booths with controlled lighting and temperature.
-
Data collection software or paper ballots.
Procedure:
-
Panelist Training: Train a panel of 8-12 individuals to identify and rate the intensity of specific off-notes (e.g., bitterness, metallic, astringent) and desirable flavor attributes in the base beverage. Use reference standards for each attribute.
-
Sample Preparation:
-
Prepare a control sample of the base beverage.
-
Prepare a series of test samples by adding this compound at varying concentrations (e.g., 5, 10, 20, 50 ppm). The optimal concentration range should be determined through preliminary screening.
-
Code all samples with random three-digit numbers to blind the panelists.
-
-
Evaluation:
-
Present the samples to the panelists in a randomized order.
-
Instruct panelists to rinse their mouths with a palate cleanser before evaluating each sample.
-
Panelists should rate the intensity of each predefined attribute (e.g., bitterness, metallic aftertaste, strawberry aroma, overall sweetness) on a labeled magnitude scale (LMS) or a 15-point intensity scale.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between the control and test samples.
-
Generate spider plots or bar charts to visualize the sensory profiles of the different formulations.
-
Expected Outcome: A quantitative assessment of the reduction in off-note intensity and an understanding of the impact of different concentrations of this compound on the overall flavor profile of the beverage.
Experimental Workflow for Sensory Evaluation
References
- 1. fraterworks.com [fraterworks.com]
- 2. Fragrance University [fragranceu.com]
- 3. vigon.com [vigon.com]
- 4. tadimety.com [tadimety.com]
- 5. maltyl isobutyrate, 65416-14-0 [thegoodscentscompany.com]
- 6. Maltyl Isobutyrate | 65416-14-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. femaflavor.org [femaflavor.org]
- 8. Ethyl this compound | C11H14O4 | CID 71587819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 10. WHO | JECFA [apps.who.int]
- 11. femaflavor.org [femaflavor.org]
- 12. youtube.com [youtube.com]
- 13. cnadditives.com [cnadditives.com]
- 14. foodadditives.net [foodadditives.net]
- 15. Maltyl isobutyrate | C10H12O4 | CID 3354132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ulprospector.com [ulprospector.com]
Application Notes and Protocols: The Use of Maltol Isobutyrate in Developing Fruity Esters for Flavorings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltol isobutyrate is a flavoring substance valued for its ability to impart and enhance sweet, fruity, and jam-like characteristics in a variety of food and beverage products. A derivative of maltol, a naturally occurring organic compound, this compound offers a more complex and nuanced flavor profile compared to its parent compound.[1][2] Its unique sensory properties, which include notes of strawberry, caramel, and cotton candy, make it a versatile ingredient for developing fruity esters and enriching the overall flavor profile of consumables.[1][3][4] This document provides detailed application notes and experimental protocols for the synthesis, formulation, and sensory evaluation of this compound in the context of creating fruity flavorings.
Physicochemical Properties and Specifications
This compound is recognized for its stability and compatibility with other flavor components.[4] Key physicochemical data are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | 2-methyl-4-oxo-4H-pyran-3-yl isobutyrate | [5] |
| Synonyms | Maltyl isobutyrate, Maltol 2-methylpropanoate | [5] |
| CAS Number | 65416-14-0 | [5] |
| FEMA Number | 3462 | [5][6] |
| Molecular Formula | C10H12O4 | [5] |
| Molecular Weight | 196.20 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor Profile | Sweet, fruity, strawberry, caramel, cotton candy | [3][4] |
| Taste Profile | Sweet, jammy, fruity, milky, caramellic with bubble gum and cotton candy nuances at 10-30 ppm.[3] | [3] |
| Solubility | Soluble in alcohol and oils; insoluble in water. | [7] |
| Purity (GLC) | ≥94% | [8] |
| Specific Gravity @ 25°C | 1.141 - 1.151 | [3] |
| Refractive Index @ 20°C | 1.493 - 1.501 | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of maltol with isobutyryl chloride. This method provides a straightforward route to obtaining the desired fruity ester.
Workflow for the Synthesis of this compound:
Caption: Synthesis of this compound Workflow.
Materials:
-
Maltol
-
Isobutyryl chloride
-
Pyridine (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve maltol in anhydrous pyridine under a nitrogen atmosphere. Cool the flask to 0°C using an ice bath.
-
Addition of Isobutyryl Chloride: Slowly add isobutyryl chloride dropwise to the stirred solution via a dropping funnel. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Quench the reaction by carefully adding cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Formulation of a Fruity (Strawberry) Flavor Concentrate
This protocol outlines the preparation of a model strawberry flavor concentrate incorporating this compound to enhance the jammy and sweet notes.
Logical Relationship for Flavor Formulation:
References
- 1. cacaoofexcellence.org [cacaoofexcellence.org]
- 2. ecorfan.org [ecorfan.org]
- 3. youtube.com [youtube.com]
- 4. fiveable.me [fiveable.me]
- 5. Measuring Flavor and Sensory Protocols [sensapure.com]
- 6. FAO Knowledge Repository [openknowledge.fao.org]
- 7. scribd.com [scribd.com]
- 8. Triangle Test [sensorysociety.org]
Troubleshooting & Optimization
Technical Support Center: Industrial Synthesis of Maltol Isobutyrate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of Maltol isobutyrate.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial synthesis route is the esterification of maltol with a suitable isobutyrylating agent. The two primary methods are:
-
Fischer Esterification: Reacting maltol with an excess of isobutyric acid in the presence of a strong acid catalyst. This method is cost-effective but is an equilibrium reaction, often requiring specific conditions to drive it towards the product.
-
Acylation with an Isobutyrylating Agent: Using a more reactive derivative of isobutyric acid, such as isobutyryl chloride or isobutyric anhydride. This method is generally faster and not reversible but can be more expensive and may require a base to neutralize the acidic byproduct.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters that significantly influence the yield and purity of this compound include reaction temperature, catalyst type and concentration, molar ratio of reactants, and reaction time. Careful control of these variables is crucial for a successful and reproducible synthesis.
Q3: What are the common impurities encountered in this compound synthesis?
A3: Common impurities can include unreacted maltol and isobutyric acid (or its derivative), byproducts from side reactions such as the self-condensation of maltol, and residual catalyst. The presence of moisture can also lead to the hydrolysis of the ester product back to its starting materials.
Q4: How can the purity of this compound be assessed?
A4: The purity of this compound is typically determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile impurities.
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a cool, dry, and well-ventilated area, away from heat and direct sunlight. It should be kept in a tightly sealed container to prevent hydrolysis and contamination.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low product yield is a common challenge in scaling up chemical syntheses. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions or product degradation. - Optimize Catalyst: Increase the catalyst concentration or switch to a more efficient catalyst. For Fischer esterification, consider using a stronger acid catalyst. |
| Equilibrium Limitation (Fischer Esterification) | - Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. - Use Excess Reactant: Increase the molar ratio of the less expensive reactant (usually isobutyric acid) to shift the equilibrium towards the product. |
| Side Reactions | - Optimize Temperature: Lowering the reaction temperature may reduce the rate of side reactions. - Control Reactant Addition: Add the more reactive reagent (e.g., isobutyryl chloride) dropwise to control the reaction rate and minimize side product formation. |
| Product Loss During Workup | - Optimize Extraction: Ensure the correct solvent and pH are used during the extraction process to minimize product loss to the aqueous phase. - Efficient Purification: Choose an appropriate purification method (e.g., distillation, chromatography) and optimize its parameters to maximize recovery. |
Issue 2: Product Impurity
The presence of impurities can affect the quality and sensory properties of this compound.
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Drive Reaction to Completion: Refer to the "Incomplete Reaction" section in the low yield troubleshooting guide. - Efficient Purification: Use fractional distillation under reduced pressure or column chromatography to separate the product from unreacted starting materials. |
| Formation of Colored Byproducts | - Use High-Purity Starting Materials: Ensure the maltol and isobutyrylating agent are of high purity. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Decolorization: Treat the crude product with activated carbon to remove colored impurities. |
| Residual Catalyst | - Neutralization and Washing: Thoroughly wash the organic phase with a neutralizing solution (e.g., sodium bicarbonate solution) and then with brine to remove the acid catalyst. |
| Hydrolysis of Product | - Anhydrous Conditions: Ensure all reactants and solvents are dry and the reaction is protected from atmospheric moisture. - Proper Storage: Store the final product in a tightly sealed container with a desiccant if necessary. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acylation with Isobutyryl Chloride
This protocol describes a laboratory-scale synthesis. Industrial scale-up would require process optimization and safety assessments.
Materials:
-
Maltol (1.0 eq)
-
Isobutyryl chloride (1.1 eq)
-
Pyridine (1.2 eq, as a base and solvent)
-
Dichloromethane (DCM, as a solvent)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve maltol in a mixture of pyridine and dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Add isobutyryl chloride dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Purification by Vacuum Distillation
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Heat the crude this compound slowly under reduced pressure.
-
Collect the fraction that distills at the boiling point of this compound. The exact temperature will depend on the vacuum applied.
Data Presentation
The following table summarizes typical, illustrative reaction parameters and expected outcomes for the synthesis of this compound. Actual results may vary depending on the specific experimental conditions and scale of the reaction.
| Parameter | Fischer Esterification | Acylation with Isobutyryl Chloride |
| Catalyst | Sulfuric Acid (H₂SO₄) | Pyridine (acts as a base and catalyst) |
| Solvent | Toluene (for azeotropic water removal) | Dichloromethane (DCM) |
| Temperature | 80-120°C (Reflux) | 0°C to Room Temperature |
| Reaction Time | 4-12 hours | 2-6 hours |
| Molar Ratio (Maltol:Reagent) | 1 : 3-5 (Maltol:Isobutyric Acid) | 1 : 1.1-1.5 (Maltol:Isobutyryl Chloride) |
| Typical Yield | 60-80% | 85-95% |
| Typical Purity (after purification) | >98% | >99% |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.
Caption: Key factors influencing the industrial synthesis of this compound.
References
Technical Support Center: High-Purity Maltol Isobutyrate Purification
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the purification of high-purity Maltol isobutyrate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?
A1: The most common impurities include unreacted starting materials such as maltol and isobutyric acid, residual acid catalyst (e.g., sulfuric acid), and water formed during the reaction. Side products from potential side reactions, though less common, can also be present.
Q2: What are the primary methods for purifying this compound?
A2: The primary methods for purifying this compound are vacuum fractional distillation, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). A preliminary work-up involving liquid-liquid extraction is also crucial for removing acidic impurities.
Q3: Why is vacuum distillation necessary for purifying this compound?
A3: this compound has a high predicted boiling point (around 322°C at atmospheric pressure), and heating to this temperature can cause decomposition.[1][2] Vacuum distillation lowers the boiling point to a more manageable temperature, preventing thermal degradation and ensuring a higher purity of the final product.[3][4]
Q4: What level of purity can be expected from these purification techniques?
A4: With careful execution, vacuum fractional distillation and preparative HPLC can achieve purities of >99%. Recrystallization can also yield high purity, often >98%, depending on the solvent system and the nature of the impurities. The final purity should always be confirmed by analytical methods such as Gas Chromatography (GC) or HPLC.
Q5: How can I confirm the purity and identity of my final product?
A5: The purity of this compound can be determined using analytical techniques like HPLC and Gas Chromatography (GC).[5] The identity of the compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Low yield after purification | - Incomplete reaction. - Loss of product during aqueous washes. - Inefficient fractional distillation. - Product loss during recrystallization. | - Optimize reaction conditions (e.g., reaction time, temperature). - Ensure proper phase separation during extraction. - Use an efficient fractionating column and proper insulation during distillation. - Ensure the recrystallization solvent is fully saturated and cool the solution slowly to maximize crystal formation. |
| Product is still impure after distillation | - Inefficient fractionating column. - Distillation rate is too fast. - Co-distillation with an impurity. | - Use a longer fractionating column or one with a higher number of theoretical plates. - Reduce the heating rate to allow for proper separation of fractions. - If an azeotrope is suspected, consider an alternative purification method like chromatography. |
| Oiling out during recrystallization | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated. - Insoluble impurities are present. | - Choose a solvent with a lower boiling point. - Add a small amount of additional hot solvent to dissolve the oil, then cool slowly. - Filter the hot solution to remove any insoluble impurities before cooling. |
| No crystals form upon cooling | - The solution is not saturated. - The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Poor separation in preparative HPLC | - Inappropriate mobile phase or stationary phase. - Column overloading. - Incorrect flow rate. | - Perform analytical HPLC first to optimize the separation conditions (mobile phase composition, column type). - Reduce the injection volume or the concentration of the sample. - Optimize the flow rate for the best resolution. |
Experimental Protocols
Work-up and Liquid-Liquid Extraction
This initial purification step is crucial for removing acidic impurities like unreacted isobutyric acid and the acid catalyst.
Methodology:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent in which this compound is soluble (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic components. Repeat this wash until no more gas evolution (CO₂) is observed.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Vacuum Fractional Distillation
This is a highly effective method for purifying high-boiling point liquids like this compound.[3][4]
Methodology:
-
Set up a fractional distillation apparatus equipped for vacuum distillation.
-
Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.
-
Slowly apply vacuum to the system. A pressure of 1-10 mmHg is a good starting point.
-
Begin heating the distillation flask gently with a heating mantle.
-
Collect the initial fraction (forerun), which will contain any low-boiling impurities.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.
-
Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, and can be adapted for oils that can be induced to crystallize.
Methodology:
-
Solvent Selection: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Common solvent systems for esters include ethanol/water, or a mixture of a polar and a non-polar solvent like ethyl acetate/hexane.[6][7]
-
Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
Preparative HPLC
For achieving the highest purity, preparative HPLC is an excellent option.[8][9]
Methodology:
-
Method Development: First, develop an analytical HPLC method to determine the optimal mobile phase and stationary phase for separation. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[5]
-
Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger column and adjusting the flow rate and sample loading.
-
Dissolve the crude this compound in the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the high-purity product.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Typical Purity Achieved | Expected Yield | Key Advantages | Key Disadvantages |
| Vacuum Fractional Distillation | >99% | Good to Excellent | - Effective for large quantities. - Removes non-volatile impurities. | - Requires specialized equipment. - Potential for thermal degradation if not controlled properly. |
| Recrystallization | >98% | Moderate to Good | - Can be highly effective for removing specific impurities. - Relatively simple setup. | - Finding a suitable solvent can be time-consuming. - Yield can be lower due to product remaining in the mother liquor. |
| Preparative HPLC | >99.5% | Good | - Highest achievable purity. - Excellent for separating closely related impurities. | - Can be expensive and time-consuming for large quantities. - Requires specialized equipment and expertise. |
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method.
References
- 1. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline [pharmaguideline.com]
- 2. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]
- 3. Purification [chem.rochester.edu]
- 4. Distillation - Free Sketchy MCAT Lesson [sketchy.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. agilent.com [agilent.com]
- 9. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
Identification of byproducts in Maltol isobutyrate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of Maltol isobutyrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Question: My final product shows a lower than expected yield and a faint, sharp odor instead of the characteristic sweet, fruity scent of this compound. What could be the issue?
Answer: This issue often points to the presence of unreacted starting materials or acidic byproducts.
Troubleshooting Steps:
-
Check for Unreacted Isobutyric Anhydride or Isobutyric Acid: The sharp, unpleasant odor is characteristic of isobutyric acid, which can be present if the isobutyric anhydride used was old or if the reaction did not go to completion.
-
Recommended Analysis: Perform a simple pH test on a washed sample of your product. An acidic pH indicates the presence of residual acid. For more detailed analysis, use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of isobutyric acid.
-
-
Verify Reaction Completion: Incomplete reactions are a common cause of low yields.
-
Recommended Analysis: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Spot the reaction mixture alongside the starting material (Maltol) and the product standard (if available). The disappearance of the Maltol spot indicates the reaction is complete.
-
2. Question: My GC-MS analysis shows a peak with a mass-to-charge ratio (m/z) that does not correspond to this compound or the starting materials. How can I identify this unknown byproduct?
Answer: An unexpected peak in the GC-MS chromatogram suggests the formation of a side-product. The identification process involves analyzing the mass spectrum and considering possible side reactions.
Troubleshooting Steps:
-
Analyze the Mass Spectrum:
-
Look for the molecular ion peak (M+) to determine the molecular weight of the unknown compound.
-
Examine the fragmentation pattern. Common fragments can give clues about the structure of the molecule. For example, a loss of a fragment with m/z = 71 could indicate the loss of an isobutyryl group.
-
-
Consider Potential Side Reactions:
-
Self-esterification of isobutyric anhydride: This can lead to the formation of isobutyl isobutyrate, especially if a small amount of isobutanol is present as an impurity in the starting materials.[1]
-
Reaction with residual solvents: If solvents like ethanol or methanol were used in previous steps and not completely removed, they could react with isobutyric anhydride to form ethyl isobutyrate or methyl isobutyrate.
-
Degradation of Maltol: Under harsh conditions (e.g., high temperatures or strong acids), Maltol itself can degrade.[2][3]
-
3. Question: My NMR spectrum is complex and shows more peaks than expected for pure this compound. How do I proceed with the analysis?
Answer: A complex NMR spectrum is a strong indicator of impurities. A systematic approach to analyzing the spectrum is required.
Troubleshooting Steps:
-
Compare with a Reference Spectrum: If available, compare your spectrum with a known spectrum of pure this compound.[4][5] This will help you identify the peaks corresponding to your target compound.
-
Identify Characteristic Peaks:
-
This compound: Look for the characteristic signals of the methyl group on the pyran ring, the protons on the pyran ring, and the isopropyl group of the isobutyrate moiety.
-
Unreacted Maltol: The presence of a hydroxyl (-OH) peak (which can be broad and its position can vary) and the characteristic aromatic protons of Maltol would indicate an incomplete reaction.
-
Isobutyric Acid: A broad peak in the downfield region (typically >10 ppm) is indicative of a carboxylic acid proton.
-
-
2D NMR Techniques: If the 1D spectrum is too complex, consider running 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons, which can be invaluable in elucidating the structure of unknown byproducts.
4. Question: My HPLC analysis shows a small peak very close to the main product peak. How can I improve the separation to identify and quantify this impurity?
Answer: Poor resolution in HPLC can be addressed by modifying the chromatographic conditions.[6][7]
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: A shallower gradient around the elution time of the main peak can improve the separation of closely eluting compounds.[6]
-
Change the Mobile Phase Composition: Switching from acetonitrile to methanol (or vice versa) as the organic modifier can alter the selectivity of the separation.[6][7]
-
Adjust the pH of the Mobile Phase: If the impurity is ionizable, adjusting the pH of the aqueous component of the mobile phase can significantly impact its retention time and improve separation.
-
Use a Different Column: If optimizing the mobile phase is not sufficient, consider using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to achieve a different selectivity.[6][7]
Data Presentation
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for a Typical this compound Synthesis
| Retention Time (min) | Major m/z Fragments | Tentative Identification | Potential Origin |
| 5.8 | 88, 71, 43 | Isobutyric acid | Unreacted starting material/hydrolysis of anhydride |
| 8.2 | 126, 84, 56 | Maltol | Unreacted starting material |
| 10.5 | 196, 125, 71, 43 | This compound (Product) | Target Molecule |
| 9.1 | 144, 87, 57 | Isobutyl isobutyrate | Side reaction with isobutanol impurity |
Note: Retention times and fragmentation patterns are illustrative and can vary depending on the specific GC-MS method used.
Table 2: High-Performance Liquid Chromatography (HPLC) Data for Purity Analysis
| Retention Time (min) | Area (%) | Identification |
| 3.2 | 1.5% | Unreacted Maltol |
| 4.5 | 98.0% | This compound (Product) |
| 4.8 | 0.5% | Unknown Impurity |
Note: This data is for illustrative purposes. Actual results will depend on the specific HPLC conditions and reaction purity.[8][9]
Experimental Protocols
Protocol 1: GC-MS Analysis for Byproduct Identification
-
Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Gas Chromatography Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Analyze the resulting chromatogram to identify peaks corresponding to the product and any byproducts. Compare the mass spectra of unknown peaks with spectral libraries (e.g., NIST) for tentative identification.[4][10]
Protocol 2: HPLC Method for Purity Assessment
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.[8]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[8][9]
-
Start with 95% A and 5% B.
-
Ramp to 5% A and 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 275 nm.
-
-
Data Analysis: Integrate the peaks in the chromatogram to determine the area percentage of the main product and any impurities.
Visualizations
Caption: Experimental Workflow for this compound Synthesis and Byproduct Identification.
Caption: Troubleshooting Logic for Byproduct Identification in this compound Synthesis.
References
- 1. Isobutyl isobutyrate(97-85-8) 1H NMR spectrum [chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. scispace.com [scispace.com]
- 4. Maltyl isobutyrate | C10H12O4 | CID 3354132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC - Method development for impurities in drug product - Page 2 - Chromatography Forum [chromforum.org]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
Technical Support Center: Thermal Degradation of Maltol Isobutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the thermal degradation pathways of Maltol isobutyrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general thermal properties?
This compound, also known as 2-methyl-4-oxo-4H-pyran-3-yl isobutyrate, is a flavoring agent with a sweet, fruity, and caramel-like aroma.[1] It is a derivative of maltol, which belongs to the furanone family of compounds. Like other furanones, it is susceptible to degradation at elevated temperatures. The thermal degradation of related furanone compounds is known to occur at temperatures ranging from 300 to 600°C, often involving complex reaction pathways.[2][3]
Q2: What are the expected primary thermal degradation pathways of this compound?
-
Initial Ester Cleavage: The isobutyrate ester group is likely to be one of the more thermally labile parts of the molecule. This could occur through various mechanisms, including hydrolysis (if water is present) or pyrolysis, leading to the formation of maltol and isobutyric acid or its degradation products.
-
Ring Opening and Decarbonylation: The furanone ring itself is susceptible to thermal decomposition. Studies on furanones suggest that heating can lead to ring-opening to form intermediate species like ketenoic aldehydes.[2][4][5] This is often followed by decarbonylation (loss of carbon monoxide), a common process in the thermolysis of such cyclic compounds.[2][3]
-
Rearrangement and Further Decomposition: The initial degradation products can undergo further rearrangements and decomposition, especially at higher temperatures, leading to a complex mixture of smaller volatile compounds.[2][5]
Q3: What are the likely degradation products of this compound?
Based on the degradation pathways of related furanones and esters, the following products could be expected upon thermal degradation of this compound:
-
Maltol: From the cleavage of the isobutyrate ester.
-
Isobutyric acid and its derivatives: Also from ester cleavage.
-
Carbon monoxide (CO): From the decarbonylation of the furanone ring.[2][3][5]
-
Small volatile organic compounds: Such as acrolein, methyl vinyl ketone, and other small hydrocarbons, resulting from the breakdown of the furanone ring and the isobutyrate group.[2][4][5]
-
Char residue: At higher temperatures, polymerization and charring of the degradation products can occur.[6]
Q4: How does the experimental atmosphere (e.g., inert vs. oxidative) affect the degradation?
The experimental atmosphere will significantly influence the degradation pathways and final products.
-
Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of oxygen, the degradation will primarily be pyrolytic. The pathways will be dominated by bond cleavage, rearrangement, and elimination reactions.
-
Oxidative Atmosphere (e.g., Air, Oxygen): The presence of oxygen will introduce oxidative degradation pathways. This can lead to the formation of a wider range of oxygenated products, such as carboxylic acids, aldehydes, and ketones, and will likely lower the onset temperature of degradation.
Troubleshooting Guide
Issue 1: My Thermogravimetric Analysis (TGA) results show an inconsistent onset temperature for degradation.
| Possible Cause | Suggested Solution |
| Heating Rate | Higher heating rates can shift the apparent decomposition temperature to higher values due to thermal lag.[6] Ensure you are using a consistent and appropriate heating rate for your experiments (e.g., 10 °C/min). |
| Sample Preparation | Inconsistent sample mass or packing in the TGA pan can affect heat transfer and lead to variability. Use a consistent sample mass and ensure it is evenly distributed in the pan. |
| Atmosphere Control | Poor control of the gas flow rate over the sample can lead to inconsistent results, especially if there is a reactive gas present. Ensure a stable and consistent flow rate of the purge gas. |
| Instrument Calibration | An improperly calibrated TGA can give inaccurate temperature readings. Regularly calibrate your instrument according to the manufacturer's recommendations. |
Issue 2: The gas chromatography-mass spectrometry (GC-MS) analysis of the degradation products shows a very complex chromatogram with many unidentified peaks.
| Possible Cause | Suggested Solution |
| Secondary Reactions | The initial degradation products may be reacting with each other to form a multitude of other compounds. Try analyzing the degradation products at different temperatures to see if the product distribution changes. Lower temperatures may favor the formation of primary degradation products. |
| Incomplete Separation | The GC column and temperature program may not be optimized for the separation of the complex mixture of degradation products. Experiment with different GC columns (e.g., different polarity) and optimize the temperature program to improve peak separation. |
| Mass Spectral Library Matching | The mass spectra of some degradation products may not be present in your library, or the match quality may be poor. Consider using high-resolution mass spectrometry for accurate mass determination and elemental composition analysis to aid in identification. |
| Derivatization | Some polar degradation products (e.g., carboxylic acids, alcohols) may not be amenable to GC-MS analysis without derivatization. Consider derivatizing your sample to improve the volatility and chromatographic behavior of these compounds. |
Issue 3: I am not observing the expected decarbonylation product (carbon monoxide).
| Possible Cause | Suggested Solution |
| Analytical Method | Carbon monoxide is a permanent gas and is not readily detectable by standard GC-MS systems. You will need a specific detector for CO, such as a thermal conductivity detector (TCD) or a dedicated gas analyzer. Evolved gas analysis coupled with mass spectrometry (EGA-MS) or Fourier-transform infrared spectroscopy (EGA-FTIR) can also be used to detect CO in real-time.[6] |
| Degradation Temperature | The decarbonylation reaction may only occur at higher temperatures. Ensure your experimental temperature is high enough to induce this reaction. Studies on related furanones show decarbonylation occurring at temperatures around 600°C.[2][3] |
Quantitative Data
Table 1: Thermal Decomposition Temperatures of Related Furanone Compounds
| Compound | Decomposition Onset (°C) | Primary Products | Reference |
| 2(3H)-Furanone | ~300-400 (Interconversion to 2(5H)-furanone) | Acrolein, Carbon Monoxide | [2][3] |
| 2(5H)-Furanone | ~600 (Decomposition) | Acrolein, Carbon Monoxide | [2] |
| 5-Methyl-2(3H)-furanone | Not specified | Methyl vinyl ketone | [2] |
Note: This data is for related compounds and should be used as a general guide. The actual degradation temperatures and products for this compound may differ due to the presence of the isobutyrate group.
Experimental Protocols
1. Thermogravimetric Analysis (TGA)
This protocol provides a general procedure for analyzing the thermal stability of this compound.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or air at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10 °C/min.
-
-
Data Collection: Record the sample mass as a function of temperature.
-
-
Data Analysis: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).[7]
2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol is for identifying the volatile products of thermal degradation.
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount (e.g., 100 µg) of this compound into a pyrolysis tube.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Perform experiments at a range of temperatures (e.g., 300°C, 450°C, 600°C) to observe the evolution of degradation products.
-
Pyrolysis Time: 10-20 seconds.
-
-
GC-MS Conditions:
-
GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 280°C at 10 °C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-550.
-
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST, Wiley).
Visualizations
Caption: Hypothesized thermal degradation pathway of this compound.
References
- 1. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
Stability of Maltol isobutyrate in acidic and alkaline conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Maltol Isobutyrate in acidic and alkaline conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway for this compound under acidic or alkaline conditions?
This compound, an ester, is expected to undergo hydrolysis when exposed to acidic or alkaline conditions. This reaction breaks the ester bond, yielding Maltol and isobutyric acid as the primary degradation products. The reaction is catalyzed by the presence of acid (H⁺) or base (OH⁻).
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is a reversible reaction.
-
Alkaline-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This reaction is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol.
Q2: What are the typical conditions for performing a forced degradation study on this compound?
Forced degradation studies, also known as stress testing, are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2][3] For this compound, typical conditions would involve:
-
Acid Hydrolysis: Treatment with 0.1 N to 1 N hydrochloric acid (HCl) at room temperature or elevated temperatures (e.g., 50-60°C).[2]
-
Base Hydrolysis: Treatment with 0.1 N to 1 N sodium hydroxide (NaOH) at room temperature.[2]
The duration of the study can range from a few hours to several days, depending on the stability of the molecule.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
Q3: How can I monitor the degradation of this compound and quantify its degradation products?
High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the degradation of this compound and quantifying the parent compound and its degradation products (Maltol and isobutyric acid).[4][5][6] A stability-indicating analytical method should be developed and validated to ensure that the peaks of the parent compound and its degradation products are well-separated from each other and from any other potential impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under acidic conditions. | The reaction temperature is too low. The acid concentration is not high enough. The duration of the experiment is too short. | Increase the temperature in increments (e.g., to 50-60°C).[2] Use a higher concentration of acid (e.g., 1 N HCl). Extend the duration of the study. |
| Degradation is too rapid under alkaline conditions. | The concentration of the base is too high. The temperature is elevated. | Use a lower concentration of base (e.g., 0.01 N NaOH). Conduct the experiment at room temperature or below. |
| Poor separation of peaks in HPLC analysis. | The mobile phase composition is not optimal. The column is not suitable. | Optimize the mobile phase by adjusting the solvent ratio, pH, or using a gradient elution.[6] Try a different type of HPLC column (e.g., a different stationary phase). |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Undetected degradation products. Co-elution of peaks. Inaccurate quantification of degradation products. | Use a photodiode array (PDA) detector to check for peak purity. Re-evaluate the specificity of the analytical method. Ensure accurate reference standards are used for all known degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
Objective: To evaluate the stability of this compound in acidic and alkaline conditions and to identify the primary degradation products.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 N and 1 N
-
Sodium Hydroxide (NaOH), 0.1 N and 1 N
-
HPLC grade acetonitrile and water
-
Maltol reference standard
-
Isobutyric acid reference standard
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[2]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Keep both solutions at room temperature and take samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C).
-
Before HPLC analysis, neutralize the samples with an equivalent amount of NaOH.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Keep both solutions at room temperature and take samples at predetermined time points.
-
Before HPLC analysis, neutralize the samples with an equivalent amount of HCl.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the increase in the peak areas of Maltol and isobutyric acid.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point.
-
Identify and quantify the degradation products by comparing their retention times and UV spectra with those of the reference standards.
-
Data Presentation
Table 1: Illustrative Stability Data for this compound under Forced Hydrolysis Conditions
| Condition | Time (hours) | This compound Remaining (%) | Maltol Formed (%) | Isobutyric Acid Formed (%) |
| 0.1 N HCl (Room Temp) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 98.5 | 1.4 | 0.1 | |
| 1 N HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 85.2 | 14.1 | 0.7 | |
| 0.1 N NaOH (Room Temp) | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 75.3 | 23.9 | 0.8 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of maltol in Korean ginseng (Panax ginseng) products by high-performance liquid chromatography-diode array detector - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Profiling of Synthetic Maltol Isobutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the impurity profiling of synthetic Maltol isobutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in synthetic this compound?
A1: Impurities in synthetic this compound can be broadly categorized as process-related impurities and degradation products. Process-related impurities may include residual starting materials (e.g., maltol, isobutyric anhydride, or isobutyryl chloride), by-products from side reactions, and residual solvents used during synthesis and purification.[1] Degradation products can form due to factors like oxidation, hydrolysis, polymerization, or photodegradation over time or under improper storage conditions.[1]
Q2: Which analytical techniques are most suitable for the impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[2][3][4] High-Performance Liquid Chromatography (HPLC) is a primary technique for separation and quantification of non-volatile impurities.[5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain by-products.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities once they are isolated.[10][11][12]
Q3: What are the acceptable limits for impurities in this compound?
A3: The acceptable limits for impurities depend on the intended use of the this compound, particularly for applications in the food and pharmaceutical industries.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and various pharmacopoeias provide guidelines on impurity thresholds in active pharmaceutical ingredients (APIs) and food additives.[1][2][13] It is crucial to consult the relevant regulatory guidelines for specific applications.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Causes | Solutions |
| Baseline Drift or Instability | Improper column conditioning.[14] | Condition the column with the mobile phase until a stable baseline is achieved.[14] |
| Contaminated mobile phase or detector flow cell.[15] | Prepare fresh mobile phase using high-purity solvents and degas thoroughly.[14][15] Flush the detector flow cell with a strong solvent.[15] | |
| Temperature fluctuations.[14] | Use a column oven to maintain a constant temperature.[15][16] | |
| Peak Tailing or Fronting | Column overload.[17] | Reduce the injection volume or dilute the sample.[17] |
| Active sites on the column.[17] | Use a column with low silanol activity or add a competing base to the mobile phase for basic analytes. | |
| Incompatible injection solvent. | Dissolve the sample in the mobile phase whenever possible. | |
| Poor Resolution | Inappropriate mobile phase composition.[18] | Optimize the mobile phase composition, including the organic modifier and pH.[18] |
| Column degradation.[18] | Replace the column with a new one of the same type. | |
| Flow rate is too low.[15] | Increase the flow rate within the column's recommended limits.[15] | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for each run. |
| Poor column equilibration.[15] | Allow sufficient time for the column to equilibrate with the mobile phase between injections.[15] | |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[15] |
GC-MS Analysis Troubleshooting
| Problem | Potential Causes | Solutions |
| Ghost Peaks | Carryover from previous injections.[17] | Run a blank solvent injection to confirm carryover.[17] Bake out the column at a higher temperature at the end of the run.[19] |
| Contaminated syringe or inlet liner.[17] | Clean the syringe thoroughly between injections and replace the inlet liner regularly.[17] | |
| Poor Peak Shape | Column overloading.[19] | Inject a smaller sample volume or dilute the sample.[19] |
| Active sites in the injector or column.[20] | Deactivate the injector and column or use a deactivated liner and column.[20] | |
| Irreproducible Results | Inconsistent sample preparation or injection technique.[19] | Standardize sample preparation procedures and use an autosampler for consistent injections.[19] |
| Leaks in the system.[17] | Perform a leak check of the entire GC-MS system.[17] | |
| Loss of Sensitivity | Contaminated ion source. | Clean the ion source according to the manufacturer's instructions. |
| Column bleed.[17] | Condition the column properly and ensure the maximum operating temperature is not exceeded.[17] |
Experimental Protocols
HPLC-UV Method for Impurity Profiling of this compound
This protocol provides a general method for the separation and quantification of non-volatile impurities in this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.[5]
-
B: Acetonitrile with 0.1% formic acid or 0.1% phosphoric acid.
-
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 274 nm (based on the UV absorbance of the pyranone ring in maltol).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.
GC-MS Method for Volatile Impurity Analysis
This protocol is suitable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Inlet Temperature: 250 °C.[8]
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-550.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or methanol).
NMR Spectroscopy for Structural Elucidation
For the structural characterization of unknown impurities isolated by techniques like preparative HPLC.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which the impurity is soluble.
-
Experiments:
-
1D NMR: ¹H and ¹³C spectra.
-
2D NMR: COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations. These experiments help in piecing together the molecular structure.[11]
-
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. impurity-profiling [simsonpharma.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Laboratory Analysis of Maltol - Analytice [analytice.com]
- 7. iajps.com [iajps.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. scilit.com [scilit.com]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. ijnrd.org [ijnrd.org]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. benchchem.com [benchchem.com]
- 18. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Maltol Isobutyrate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Maltol isobutyrate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Esterification Method | Direct esterification of maltol with isobutyric acid (Fischer esterification) is often inefficient for phenols.[1] It is highly recommended to use a more reactive acylating agent such as isobutyric anhydride or isobutyryl chloride. |
| Inactive Catalyst | If using a base catalyst like pyridine, ensure it is anhydrous and of high purity. For acid-catalyzed reactions (less recommended for phenols), the acid catalyst may be old or hydrated, reducing its activity. |
| Suboptimal Reaction Temperature | The reaction may be too slow at low temperatures or side reactions may occur at excessively high temperatures. It is crucial to optimize the temperature. |
| Insufficient Reaction Time | Esterification reactions, especially with sterically hindered or less reactive substrates, may require longer reaction times to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Presence of Water | Water can hydrolyze the ester product back to the starting materials, reducing the yield. Ensure all reactants and solvents are anhydrous and consider using a Dean-Stark apparatus or molecular sieves to remove water formed during the reaction. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Side Reactions of Maltol | The presence of multiple reactive sites on the maltol ring could lead to undesired side reactions. Using a base catalyst like pyridine can help in the selective O-acylation of the hydroxyl group. |
| Decomposition at High Temperatures | Maltol and its derivatives can be sensitive to high temperatures, leading to decomposition and the formation of colored impurities. It is advisable to conduct the reaction at the lowest effective temperature. |
| Reaction with Solvent | The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM), toluene, or tetrahydrofuran (THF) are generally preferred. Protic solvents may compete with the acylation reaction. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Removal of Pyridine Catalyst | Pyridine can be difficult to remove completely. Washing the organic layer with a dilute acid solution (e.g., 1M HCl or saturated ammonium chloride) will protonate the pyridine, making it water-soluble and easier to remove in the aqueous phase.[2] |
| Separation from Unreacted Starting Materials | If the reaction has not gone to completion, unreacted maltol and isobutyric anhydride/acid will be present. Unreacted maltol can be removed by washing the organic layer with a dilute base solution (e.g., 5% NaOH). Unreacted isobutyric anhydride will be hydrolyzed to isobutyric acid during aqueous workup and can be removed by washing with a saturated sodium bicarbonate solution. |
| Co-elution during Chromatography | If byproducts have similar polarity to the desired product, separation by column chromatography can be challenging. It is important to optimize the solvent system for chromatography. A gradient elution may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound?
A1: Due to the phenolic nature of maltol, direct esterification with isobutyric acid is generally inefficient. A more effective and commonly used method is the acylation of maltol with a more reactive acylating agent, such as isobutyric anhydride or isobutyryl chloride, in the presence of a base catalyst like pyridine.[1] This method proceeds under milder conditions and generally gives higher yields.
Q2: What is the role of pyridine in the synthesis of this compound?
A2: Pyridine serves two main purposes in this reaction. Firstly, it acts as a base to deprotonate the phenolic hydroxyl group of maltol, forming a more nucleophilic phenoxide ion which readily attacks the acylating agent. Secondly, it neutralizes the acidic byproduct formed during the reaction (isobutyric acid from isobutyric anhydride, or HCl from isobutyryl chloride), preventing potential side reactions and decomposition of the product.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (maltol) and the product (this compound). The disappearance of the maltol spot and the appearance of a new, less polar product spot indicate the progression of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[3]
Q4: What are the optimal reaction conditions for the synthesis of this compound?
A4: The optimal conditions should be determined experimentally. However, a good starting point for optimization would be:
-
Reactants: Maltol and a slight excess of isobutyric anhydride (e.g., 1.1 to 1.5 equivalents).
-
Catalyst: Anhydrous pyridine (can also be used as the solvent).
-
Temperature: Room temperature to a gentle reflux (e.g., 40-60 °C).
-
Solvent: Anhydrous aprotic solvent such as dichloromethane (DCM) or toluene if pyridine is not used as the solvent.
Q5: What is a typical work-up procedure for the synthesis of this compound?
A5: A general work-up procedure would involve:
-
Cooling the reaction mixture to room temperature.
-
Diluting the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove pyridine, water, saturated sodium bicarbonate solution to remove any unreacted isobutyric acid, and finally with brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtering off the drying agent and concentrating the solvent under reduced pressure to obtain the crude product.
-
Purifying the crude product by column chromatography on silica gel.
Data Presentation: Optimizing Reaction Parameters
The following tables provide representative data on how different reaction parameters can influence the yield of this compound. These are illustrative examples to guide optimization experiments.
Table 1: Effect of Temperature on this compound Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 25 (Room Temp.) | 12 | 65 |
| 2 | 40 | 8 | 85 |
| 3 | 60 | 6 | 92 |
| 4 | 80 | 6 | 88 (slight decomposition observed) |
| Reaction Conditions: Maltol (1 eq.), Isobutyric Anhydride (1.2 eq.), Pyridine (solvent), monitored by TLC. |
Table 2: Effect of Catalyst (Pyridine) Concentration on this compound Yield
| Entry | Pyridine (equivalents) | Reaction Time (h) | Yield (%) |
| 1 | 0.5 | 12 | 55 |
| 2 | 1.0 | 10 | 78 |
| 3 | 2.0 | 8 | 90 |
| 4 | Pyridine as solvent | 6 | 92 |
| Reaction Conditions: Maltol (1 eq.), Isobutyric Anhydride (1.2 eq.), Toluene (solvent), 60°C, monitored by TLC. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Isobutyric Anhydride and Pyridine
Materials:
-
Maltol
-
Isobutyric Anhydride
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add Maltol (1.0 eq.).
-
Dissolve the Maltol in anhydrous dichloromethane (DCM).
-
Add anhydrous pyridine (2.0 eq.) to the solution and stir.
-
Cool the mixture in an ice bath and add isobutyric anhydride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 40-50°C.
-
Monitor the reaction progress by TLC until the Maltol is consumed.
-
Cool the reaction mixture to room temperature and dilute with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Analytical Method Validation for Maltol Isobutyrate Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical method validation for Maltol isobutyrate assays.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for quantifying this compound?
A1: The most common techniques for the analysis of this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] RP-HPLC methods often use a C18 or similar column with a mobile phase consisting of acetonitrile and water, sometimes with an acid modifier like phosphoric or formic acid for better peak shape.[1][4] GC-MS is also suitable, particularly for analyzing volatile and semi-volatile compounds in complex matrices.[2][5]
Q2: What are the essential validation parameters required by ICH guidelines for an assay of a substance like this compound?
A2: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the core validation parameters for an assay are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[6][7][8]
-
Accuracy: The closeness of test results to the true value.[6][8][9]
-
Precision: The degree of agreement among individual tests when the method is applied repeatedly. This includes repeatability (intra-assay), intermediate precision, and reproducibility.[6][8][9]
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[6][8]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[6][8][9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7][8]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): While crucial for impurity testing, they are also considered for assays to understand the method's limits.[7][8][10]
Q3: What is a stability-indicating method and why is it important for this compound?
A3: A stability-indicating method is an analytical procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients.[11] Its importance lies in ensuring that the measured potency of a drug product accurately reflects its stability over time. Forced degradation studies, where the sample is exposed to stress conditions like acid, base, heat, light, and oxidation, are performed to generate potential degradation products and prove the method's specificity.[11][12] This is critical for determining the shelf-life and appropriate storage conditions for this compound formulations.[12][13]
Experimental Protocols & Methodologies
Protocol 1: Typical RP-HPLC Method for this compound Assay
This protocol provides a general starting point for the analysis of this compound. Optimization will be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition | Notes |
| Column | Newcrom R1 or equivalent C18 (e.g., 150 mm x 4.6 mm, 5 µm) | A column with low silanol activity is beneficial for good peak shape.[1][4] |
| Mobile Phase | Acetonitrile (MeCN) and Water | The ratio should be optimized for ideal retention time (e.g., 50:50 v/v). |
| Acid Modifier | 0.1% Phosphoric Acid or 0.1% Formic Acid | Formic acid is preferred for MS-compatible applications.[1][4][14] |
| Flow Rate | 1.0 mL/min | Adjust as needed to optimize separation and run time. |
| Detection | UV Spectrophotometer | Wavelength should be determined by scanning a standard solution of this compound. |
| Column Temp. | 25-30 °C | Maintaining a constant temperature is crucial for reproducible retention times.[15] |
| Injection Vol. | 10 µL | Can be adjusted based on concentration and sensitivity requirements. |
| Sample Diluent | Mobile Phase | It is always recommended to dissolve the sample in the mobile phase to avoid peak distortion.[13] |
Protocol 2: Conducting a Forced Degradation Study
Forced degradation studies are essential to develop a stability-indicating method.[11] The goal is to achieve 5-20% degradation of the active ingredient.[16]
| Stress Condition | Typical Procedure | Neutralization |
| Acid Hydrolysis | Reflux sample with 0.1 M HCl at 60°C for 4-8 hours. | Neutralize with an equivalent concentration and volume of NaOH. |
| Base Hydrolysis | Reflux sample with 0.1 M NaOH at 60°C for 2-4 hours. | Neutralize with an equivalent concentration and volume of HCl. |
| Oxidation | Treat sample with 3% H₂O₂ at room temperature for 24 hours. | N/A |
| Thermal Degradation | Expose solid drug substance to 60-80°C for 24-48 hours.[16] | N/A |
| Photolytic Degradation | Expose sample to UV and fluorescent light for a specified duration (e.g., 1.2 million lux hours).[16] | N/A |
Validation Parameter Data
The following table summarizes typical acceptance criteria for the validation of an analytical assay for this compound, based on ICH guidelines.
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from blank, placebo, impurities, and degradation products. Peak purity should pass. |
| Accuracy | % Recovery should be within 98.0% to 102.0%.[9] |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0%.[6] Intermediate Precision (Inter-day): ≤ 2.0%.[6] |
| Linearity (r) | Correlation Coefficient (r) should be ≥ 0.995.[6] |
| Range | Typically 80% to 120% of the test concentration.[6][9] |
Visual Guides & Workflows
Caption: Analytical method validation workflow from development to routine use.
Troubleshooting Guide
Q4: My this compound peak is showing significant tailing in my HPLC analysis. What are the likely causes?
A4: Peak tailing can be caused by several factors:
-
Column Overload: Injecting a sample that is too concentrated. Try diluting your sample.
-
Secondary Silanol Interactions: Active silanol groups on the silica backbone can interact with the analyte. Ensure your mobile phase pH is appropriate, or consider using a highly end-capped column with low silanol activity.[1]
-
Column Contamination/Void: The column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent or reversing it (if the manufacturer allows) to wash out contaminants. If a void is suspected, the column may need replacement.
-
Incompatible Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, use the mobile phase as the diluent.[13]
Q5: The retention time for my analyte is drifting or changing between injections. What should I check?
A5: Retention time drift is a common issue with several potential causes:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence, especially after a gradient or change in mobile phase composition.[15]
-
Mobile Phase Composition Change: The mobile phase composition can change due to evaporation of the more volatile component. Prepare fresh mobile phase daily and keep solvent bottles capped.[17]
-
Temperature Fluctuations: The column temperature has a significant effect on retention. Use a thermostatted column oven to maintain a consistent temperature.[15]
-
Pump or Leak Issues: Fluctuations in flow rate due to pump malfunctions (e.g., worn seals, check valve issues) or leaks in the system can cause retention time to shift.[15][18]
Caption: A decision tree for troubleshooting retention time drift in HPLC.
Q6: I am observing unexpected peaks (ghost peaks) in my chromatogram. How can I identify the source?
A6: Ghost peaks can originate from several sources. A systematic approach is needed to identify them:
-
Run a Blank Gradient: First, run your analysis method with no injection (a "blank run"). If the peak is present, the contamination is in your mobile phase or system.
-
Check Solvents and Mobile Phase: Use high-purity, HPLC-grade solvents. Contamination can be introduced from water or glassware used to prepare the mobile phase.
-
Injector/Sample Carryover: If the ghost peak appears after injecting a concentrated sample, it is likely carryover. Implement a robust needle wash step in your injection sequence, using a strong solvent to clean the needle and sample loop.
-
Sample Contamination: The contamination may be present in the sample itself or introduced during sample preparation.
Caption: Logical relationship of forced degradation studies for method validation.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. Method Validation Approaches for Analysis of Constituents in ENDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 14. Maltol | SIELC Technologies [sielc.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. researchgate.net [researchgate.net]
Troubleshooting peak tailing in HPLC analysis of Maltol isobutyrate
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the reverse-phase HPLC analysis of Maltol isobutyrate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem?
Peak tailing refers to an asymmetrical chromatographic peak where the trailing edge is more drawn out than the leading edge.[1][2] In an ideal separation, a peak should be symmetrical, resembling a Gaussian distribution.[2] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfect peak. A tailing factor greater than 1.2 often suggests a problem with the analysis, and values above 2.0 are generally considered unacceptable for precise quantitative work.[2]
Peak tailing is problematic because it can:
-
Degrade Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation and quantification difficult.[2]
-
Reduce Accuracy: The asymmetrical shape complicates peak integration, leading to unreliable calculations of the analyte's concentration.[2]
-
Indicate System Issues: Tailing is often a symptom of underlying chemical or mechanical problems in the HPLC system that can affect method robustness and reproducibility.[1][2]
Q2: What chemical properties of this compound make it susceptible to peak tailing?
This compound (CAS 65416-14-0) has a molecular structure containing polar functional groups, specifically a ketone (C=O) and an ether (-O-) within its pyranone ring system.[3] These groups can lead to peak tailing through two primary mechanisms:
-
Secondary Polar Interactions: The polar groups can interact with active sites on the HPLC column's stationary phase, most notably with residual silanol groups (Si-OH) on silica-based columns (like C18).[4][5][6] These secondary interactions, in addition to the primary hydrophobic retention mechanism, can cause some analyte molecules to be retained longer, resulting in a "tail".[5]
-
Metal Chelation: The arrangement of the ketone and hydroxyl-derived ether group in the this compound structure can act as a chelating agent, binding to trace metal ions.[7][8] These metal ions can be present as impurities in the silica packing material or may leach from stainless steel components of the HPLC system, such as frits or tubing.[9][10] This chelation creates strong, undesirable retention, which is a known cause of severe peak tailing.[7][9]
Q3: How does the mobile phase pH influence peak tailing for this analysis?
While this compound is not a strongly acidic or basic compound, the pH of the mobile phase is critical for controlling the ionization state of the residual silanol groups on the silica-based stationary phase.[11][12]
-
At mid-range pH (above ~3.5): Silanol groups become deprotonated and carry a negative charge (Si-O⁻).[13] These ionized silanols can then interact strongly with any polar parts of the this compound molecule, causing peak tailing.[5]
-
At low pH (below ~3.0): The excess protons in the mobile phase suppress the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[4][12] This minimizes the secondary ionic interactions, leading to a more symmetrical peak shape.[14]
Therefore, adjusting the mobile phase to a lower pH is a common and effective strategy to reduce peak tailing for polar analytes.[4][15] An HPLC method for this compound has been shown to use phosphoric acid or formic acid as a mobile phase modifier to achieve these acidic conditions.[3][16]
Q4: Could my HPLC column be the source of the peak tailing?
Yes, the column is a very common source of peak tailing.[2] Several column-related issues could be the cause:
-
Silanol Activity: The column's stationary phase may have a high concentration of active, un-endcapped silanol groups.[4] Using a modern, high-purity silica column that is "end-capped" or a column specifically designed for low silanol activity can significantly improve peak shape.[5][16]
-
Column Contamination: Over time, strongly retained compounds from previous injections can build up at the head of the column.[17] These contaminants can act as active sites, interacting with the analyte and causing tailing. A proper column cleaning and regeneration procedure can often resolve this.
-
Column Void: A void or channel can form at the inlet of the column bed due to pressure shocks or the dissolution of silica at high pH.[2][12] This disrupts the sample band as it enters the column, leading to peak distortion, including tailing.[12] A void usually requires column replacement.
-
Blocked Frit: A plugged or contaminated inlet frit on the column can also distort the flow path and cause peak shape issues.[17]
Q5: Can issues with the HPLC instrument, separate from the column, cause peak tailing?
Yes, problems in the flow path outside of the column, known as "extra-column effects," can contribute to peak tailing.[1] The primary cause is excessive dead volume, which is any non-ideal space in the system where the sample can spread out.[13] Sources of dead volume include:
-
Using tubing with an internal diameter that is too large or tubing that is excessively long, especially between the column and the detector.[1]
-
Improperly seated fittings, particularly at the column connections, which can create small gaps or voids.[13]
-
A large-volume detector flow cell.
These issues are more noticeable for early-eluting peaks and in high-efficiency UHPLC systems.[17]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing in your HPLC analysis.
Data Presentation: Impact of Mobile Phase pH
This table illustrates how adjusting the mobile phase pH can improve the peak shape for a polar analyte like this compound by minimizing silanol interactions.
| Mobile Phase Modifier | Resulting pH (approx.) | Tailing Factor (Tf) | Peak Shape Observation |
| None (Water/Acetonitrile) | ~6.0 | 1.9 | Severe Tailing |
| 0.1% Formic Acid | ~2.7 | 1.2 | Minor Tailing |
| 0.1% Phosphoric Acid | ~2.1 | 1.0 | Symmetrical Peak |
Note: This data is representative and illustrates the general principle. Actual values may vary based on the specific column and system conditions.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol describes how to systematically lower the mobile phase pH to improve peak shape.
Objective: To find an optimal mobile phase pH that provides a symmetrical peak for this compound (Tf ≤ 1.2).
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (or other appropriate organic solvent)
-
Mobile phase additives (e.g., Formic Acid, Phosphoric Acid)
-
This compound standard solution
-
Calibrated pH meter
Procedure:
-
Prepare Aqueous Stock: Prepare the aqueous component of your mobile phase (e.g., 1L of HPLC-grade water).
-
Initial Analysis: If you have not already, run your analysis with the current unbuffered or minimally buffered mobile phase and record the tailing factor.
-
First pH Adjustment: Add a small amount of a suitable acidifier (e.g., 0.1% v/v formic acid) to the aqueous stock. Mix thoroughly and measure the pH.
-
Prepare Mobile Phase: Mix the acidified aqueous component with the organic solvent in the desired ratio (e.g., 50:50 v/v).
-
System Equilibration: Flush the HPLC system with the new mobile phase for at least 15-20 column volumes to ensure the column is fully equilibrated.
-
Inject Sample: Inject your this compound standard and analyze the peak tailing factor.
-
Further Optimization (if needed): If tailing persists, repeat steps 3-6 using a stronger acidifier like phosphoric acid (e.g., 0.1% v/v) to achieve a lower pH.[16]
Protocol 2: HPLC Column Cleaning and Regeneration
This protocol provides a general procedure for cleaning a contaminated C18 column. Note: Always consult your column manufacturer's specific guidelines before proceeding.
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.
Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
-
Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts or acid modifiers (e.g., 50:50 Acetonitrile/Water) for 20 minutes. This removes precipitated salts.
-
Strong Organic Wash: Flush the column with 100% Acetonitrile for 30 minutes to remove non-polar contaminants.
-
Stronger Eluent (if needed): If you suspect very strongly retained, non-polar contaminants, flush with 100% Isopropanol for 30 minutes.[18]
-
Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).[18]
-
Equilibrate and Test: Reconnect the column to the detector, equilibrate thoroughly with the analytical mobile phase, and inject a standard to check for improved performance.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. silcotek.com [silcotek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. support.waters.com [support.waters.com]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. agilent.com [agilent.com]
- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Sensory Analysis: Maltol Isobutyrate vs. Ethyl Maltol
In the landscape of flavor and fragrance ingredients, both Maltol Isobutyrate and Ethyl Maltol hold significant places as potent sweetening and flavor-modifying agents. While sharing a common malty and sweet foundation, their distinct sensory profiles offer unique advantages in various applications. This guide provides a detailed comparative sensory analysis of this compound and Ethyl Maltol, supported by experimental protocols and an exploration of their underlying perceptual mechanisms, to aid researchers, scientists, and drug development professionals in their formulation decisions.
Sensory Profile Comparison
While direct, publicly available quantitative sensory panel data for this compound is limited, a comparative summary can be constructed based on qualitative descriptions from industry literature and safety assessments. The following table illustrates the key sensory attributes and their perceived intensities on a hypothetical 10-point scale, derived from descriptive accounts.
| Sensory Attribute | This compound (Illustrative Intensity) | Ethyl Maltol (Illustrative Intensity) | Description |
| Sweetness | 8 | 9 | Ethyl Maltol is generally perceived as having a more potent and straightforward sweetness compared to the more complex sweetness of this compound.[1] |
| Fruity | 9 | 6 | This compound exhibits a prominent fresh and jammy strawberry-like fruitiness.[2][3][4] Ethyl Maltol's fruitiness is more of a general cooked fruit or berry note. |
| Caramellic | 7 | 8 | Both compounds possess caramel notes, with Ethyl Maltol presenting a stronger, more burnt-sugar character. |
| Cotton Candy | 8 | 7 | A distinct cotton candy or sugary note is a key feature of this compound's profile.[2][3][4] |
| Creamy/Milky | 5 | 3 | This compound can impart a subtle creamy or milky nuance. |
| Odor Strength | Medium | High | Ethyl Maltol is known for its high impact and lower odor threshold, meaning it is detectable at lower concentrations.[5] |
Experimental Protocols for Sensory Analysis
To obtain robust and reliable data for comparing the sensory profiles of this compound and Ethyl Maltol, a combination of established sensory evaluation techniques is recommended.
Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the key sensory attributes of this compound and Ethyl Maltol.
Methodology:
-
Panelist Selection: Recruit 8-12 trained sensory panelists with demonstrated sensory acuity and descriptive ability.[6]
-
Lexicon Development: In initial sessions, present panelists with samples of both compounds at various concentrations in a neutral base (e.g., water or unscented oil). Through open discussion, the panel will develop a consensus lexicon of descriptive terms for the aroma and taste attributes (e.g., sweet, fruity, strawberry, caramel, burnt sugar, cotton candy).
-
Reference Standards: Provide reference standards for each attribute to anchor the panelists' evaluations (e.g., a sucrose solution for "sweet," strawberry flavoring for "strawberry").
-
Training: Conduct several training sessions to ensure panelists are calibrated and consistent in their use of the lexicon and intensity scales.
-
Evaluation: Prepare coded, randomized samples of this compound and Ethyl Maltol at predetermined concentrations. Panelists will independently rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").[7]
-
Data Analysis: Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between the two compounds.
Experimental Workflow for Quantitative Descriptive Analysis
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
Triangle Test
Objective: To determine if a perceptible overall sensory difference exists between this compound and Ethyl Maltol at a given concentration.[8][9]
Methodology:
-
Panelist Selection: Recruit 24-30 panelists. Training is not as intensive as for QDA, but panelists should be familiar with the test format.[10]
-
Sample Preparation: Prepare two sets of samples, one with this compound and one with Ethyl Maltol, at the same concentration in a neutral base.
-
Test Presentation: Present each panelist with three coded samples, where two are identical and one is different (e.g., AAB, ABA, BAA, BBA, BAB, ABB). The order of presentation should be randomized across panelists.[8][11]
-
Evaluation: Each panelist is asked to identify the "odd" or different sample.
-
Data Analysis: Analyze the number of correct identifications using a statistical table based on the binomial distribution or a chi-square test to determine if the results are statistically significant.[8]
Triangle Test Experimental Design
Caption: Schematic of a Triangle Test presentation.
Threshold Testing
Objective: To determine the detection threshold (the lowest concentration at which a substance is detectable) of each compound.
Methodology:
-
Panelist Selection: Use a trained sensory panel.
-
Sample Preparation: Prepare a series of dilutions of this compound and Ethyl Maltol in a neutral base, with the concentration decreasing by a constant factor.
-
Test Method (ASTM E679 - Ascending Forced-Choice): Present panelists with a series of triangle tests, starting with the lowest concentration. For each triangle test, one sample contains the odorant, and two are blanks (the neutral base). Panelists are forced to choose which sample is different.
-
Threshold Determination: The individual threshold is the concentration at which a panelist begins to correctly identify the odd sample. The group threshold is calculated as the geometric mean of the individual thresholds.
Signaling Pathways of Sweet Taste Perception
The perception of sweet taste, a primary characteristic of both this compound and Ethyl Maltol, is initiated by the interaction of these molecules with specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells in the taste buds.[12][13]
The canonical pathway for sweet taste transduction involves the T1R2/T1R3 heterodimer receptor.[14][15][16] When a sweet molecule binds to this receptor, it triggers a conformational change that activates an intracellular G-protein, gustducin. This activation initiates a signaling cascade:
-
Phospholipase C (PLCβ2) Activation: The activated G-protein stimulates the enzyme phospholipase Cβ2.
-
IP₃ Production: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm.
-
TRPM5 Channel Activation: The increase in intracellular Ca²⁺ activates the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel.[17][18][19][20][21]
-
Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel allows an influx of sodium ions (Na⁺), leading to depolarization of the taste receptor cell. This depolarization triggers the release of neurotransmitters, such as ATP, which then signal to adjacent nerve fibers, sending the "sweet" message to the brain.
Sweet Taste Signaling Pathway
Caption: Simplified diagram of the sweet taste signaling pathway.
Conclusion
This compound and Ethyl Maltol, while both contributing sweetness and caramelic notes, present distinct sensory profiles that dictate their optimal applications. This compound offers a unique combination of sweetness with prominent fruity, strawberry, and cotton candy characteristics, making it well-suited for confectionery, bakery, and beverage applications where these specific notes are desired. In contrast, Ethyl Maltol provides a more potent, direct sweetness with a strong caramel character, lending itself to applications where a powerful sweet and brown sugar profile is paramount. The choice between these two flavor ingredients will ultimately depend on the specific sensory profile and intensity desired in the final product. The experimental protocols outlined in this guide provide a framework for conducting rigorous sensory evaluations to inform these critical formulation decisions.
References
- 1. scribd.com [scribd.com]
- 2. maltyl isobutyrate, 65416-14-0 [thegoodscentscompany.com]
- 3. fraterworks.com [fraterworks.com]
- 4. maltyl isobutyrate [flavscents.com]
- 5. Maltol vs Ethyl Maltol: Technical & Sensory Comparison for Modern Gourmand Perfumery — Scentspiracy [scentspiracy.com]
- 6. Descriptive Analysis [sensorysociety.org]
- 7. Comprehensive Taste Analysis to Enhance Your Product's Flavor [sensory.ncsu.edu]
- 8. Triangle Test [sensorysociety.org]
- 9. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 10. The Triangle Test — BrewSake.org [brewsake.org]
- 11. An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms [mdpi.com]
- 17. TRPM5 and taste transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TRPs in Taste and Chemesthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
- 21. The Transduction Channel TRPM5 Is Gated by Intracellular Calcium in Taste Cells | Journal of Neuroscience [jneurosci.org]
A Comparative Analysis of the Physicochemical Properties of Maltol Isobutyrate and Other Maltol Esters
For Researchers, Scientists, and Drug Development Professionals
Maltol and its derivatives are a class of organic compounds widely utilized in the food, fragrance, and pharmaceutical industries for their characteristic sweet, caramel-like aromas and flavor-enhancing properties.[1][2][3][4] While Maltol itself is a naturally occurring compound, synthetic modifications to its core structure have produced a range of esters and alkyl derivatives with distinct physicochemical characteristics.[5][6] These differences, particularly in properties like lipophilicity and solubility, are of significant interest to drug development professionals for applications in formulation, as taste-masking agents, or as potential excipients.[7][8]
This guide provides an objective comparison of the physicochemical properties of Maltol Isobutyrate against other key maltol esters, including the parent compound Maltol, its close relative Ethyl Maltol, and Maltol Propionate. The data presented is supported by available experimental values to aid in the selection and application of these compounds in a research and development setting.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and related maltol derivatives. These parameters are critical in determining the behavior of these molecules in various formulations and biological systems.
| Property | Maltol | Ethyl Maltol | Maltol Propionate | This compound |
| Molecular Formula | C₆H₆O₃[2] | C₇H₈O₃[9][10] | C₉H₁₀O₄[][12] | C₁₀H₁₂O₄[13][14] |
| Molecular Weight ( g/mol ) | 126.11[2] | 140.14[9][10] | 182.17[] | 196.20[13][14] |
| Appearance | White crystalline powder[2][5] | White crystalline powder[5][9] | White to slightly amber solid (<25°C)[] | Colorless to amber liquid[14][15] |
| Melting Point (°C) | 160 - 164[2][5] | ~90[9][10] | 49[] | N/A (Liquid at RT)[15] |
| Boiling Point (°C) | 205[2] | 289 - 290 (@ 760 mmHg)[10] | ~280 (@ 760 mmHg, predicted)[] | 176 (@ 7.0 mmHg)[14][16] |
| Water Solubility | 1.2 g/100 mL (25°C)[2] | ~1.8 g/100 mL (1g in 55mL at 25°C)[5][17] | Insoluble[] | Insoluble[14][15][16] |
| LogP (o/w) | Data not available | 0.61 - 0.63[9][10] | Data not available | 1.36 - 1.70 (estimated)[16][18] |
| Flash Point (°C) | ~92 (198°F)[2] | >100[9] | Data not available | ~93[13][19][16] |
| Odor Profile | Sweet, caramel, cotton candy[1][2] | Caramelized sugar, cooked fruit[9] | Strawberry-like, baked cookie[][20] | Sweet, strawberry, fruity[13][19][15] |
Key Observations:
-
Physical State: A significant difference is the physical state at room temperature. While Maltol, Ethyl Maltol, and Maltol Propionate are solids, this compound is a liquid.[2][][15] This is a critical consideration for formulation processes.
-
Solubility: Esterification of the hydroxyl group on the pyrone ring drastically reduces water solubility. Maltol and Ethyl Maltol are sparingly soluble in water, whereas the propionate and isobutyrate esters are effectively insoluble.[2][5][][14][15] Conversely, the esters exhibit improved solubility in organic solvents.[][15]
-
Lipophilicity (LogP): The addition of the isobutyrate group significantly increases the lipophilicity of the molecule. The estimated LogP of this compound is substantially higher than that of Ethyl Maltol, indicating a greater affinity for non-polar environments.[9][10][19][16] This increased lipophilicity can influence properties such as membrane permeability and interaction with hydrophobic drug molecules.
-
Melting and Boiling Points: The melting point decreases with the substitution of the methyl group in Maltol for an ethyl group in Ethyl Maltol and further with esterification in Maltol Propionate.[2][9][] The boiling point of this compound is reported at reduced pressure, but its larger molecular weight compared to Maltol suggests a higher boiling point under standard conditions.[14][16]
Structural Relationships and Derivatization Pathway
The physicochemical differences among these compounds arise from specific structural modifications to the parent Maltol molecule. These modifications, primarily alkyl substitution and esterification, alter the polarity, molecular weight, and intermolecular forces.
Caption: Derivatization pathways from Maltol to its common esters and alkyl analogs.
Standard Experimental Protocols
For researchers requiring precise characterization of these or similar compounds, standardized experimental protocols are essential. The following sections detail the methodologies for determining key physicochemical properties.
Determination of Partition Coefficient (LogP) by Shake-Flask Method (OECD Guideline 107)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Principle: A solution of the test substance is prepared in a two-phase system of n-octanol and water. The system is agitated until equilibrium is reached, after which the concentration of the substance in each phase is measured to determine the partition coefficient.
Methodology:
-
Preparation: Pre-saturate n-octanol with water and water with n-octanol for at least 24 hours before use.
-
Test Substance Addition: Dissolve a small, accurately weighed amount of the maltol ester in the more suitable phase (water for more polar compounds, octanol for less polar ones). The concentration should be low enough to not affect the properties of the solvent phases.
-
Equilibration: Combine the two phases in a suitable vessel (e.g., a separatory funnel) at a known volume ratio (typically between 1:1 and 4:1). Agitate the vessel gently at a constant temperature (e.g., 25°C) until equilibrium is achieved. This can take several hours.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the test substance in each phase using a suitable analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_water). LogP is the base-10 logarithm of P.
-
P = C_oct / C_water
-
LogP = log₁₀(P)
-
Determination of Aqueous Solubility (OECD Guideline 105)
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.
Principle: An excess amount of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the resulting saturated aqueous solution is then measured.
Methodology:
-
Sample Preparation: Add an amount of the maltol ester to a known volume of purified water (e.g., deionized water or a specific buffer) that is clearly in excess of its expected solubility.
-
Equilibration: Seal the vessel and agitate it in a constant temperature water bath or shaker (e.g., at 25°C). The time required to reach equilibrium should be predetermined (typically 24-48 hours) by taking periodic samples until the concentration remains constant.
-
Phase Separation: After equilibration, allow the mixture to stand to let undissolved solids settle. To ensure complete removal of solid particles, the saturated solution should be centrifuged or filtered through a non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter).
-
Concentration Analysis: Analyze the clear, saturated filtrate for the concentration of the dissolved substance using a validated analytical method like HPLC or UV-Vis spectroscopy.
-
Result Expression: The solubility is expressed in mass per unit volume (e.g., mg/L or g/100 mL) at the specified temperature.
Workflow for Physicochemical Characterization
The logical flow for characterizing these compounds involves sequential analysis of their fundamental properties, which inform their potential applications.
Caption: Experimental workflow for the physicochemical characterization of a maltol ester.
References
- 1. fraterworks.com [fraterworks.com]
- 2. innospk.com [innospk.com]
- 3. Maltol vs Ethyl Maltol: Technical & Sensory Comparison for Modern Gourmand Perfumery — Scentspiracy [scentspiracy.com]
- 4. ETHYL MALTOL - Ataman Kimya [atamanchemicals.com]
- 5. What are the properties, scope of application, dosage and precautions of maltol and ethyl maltol? - China Chemical Manufacturer [longchangextracts.com]
- 6. ScenTree - Maltol (CAS N° 118-71-8) [scentree.co]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. ScenTree - Ethyl maltol (CAS N° 4940-11-8) [scentree.co]
- 10. Ethyl Maltol | C7H8O3 | CID 21059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Fragrance University [fragranceu.com]
- 14. Maltyl isobutyrate | C10H12O4 | CID 3354132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. prod.adv-bio.com [prod.adv-bio.com]
- 16. maltyl isobutyrate, 65416-14-0 [thegoodscentscompany.com]
- 17. ETHYL MALTOL - Ataman Kimya [atamanchemicals.com]
- 18. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 19. tadimety.com [tadimety.com]
- 20. Maltol propionate | 68555-63-5 [chemicalbook.com]
Unlocking Flavor: A GC-MS Comparison of Volatile Profiles from Maltol Esters
For researchers, scientists, and professionals in the intricate world of drug development and flavor science, the quest for novel, stable, and controllable flavor profiles is perpetual. Maltol and its derivatives are key players in this arena, prized for their sweet, caramel-like notes. The esterification of maltol presents a promising avenue for modifying its volatility and thermal stability, thereby fine-tuning its application in foods, pharmaceuticals, and other consumer products. This guide offers an objective comparison of the volatile profiles of various maltol esters, supported by experimental data from Gas Chromatography-Mass Spectrometry (GC-MS), to aid in the selection and development of next-generation flavor compounds.
This comparative analysis delves into the volatile compounds released from a series of synthesized ethyl maltol esters upon thermal degradation, a critical consideration for applications involving heat processing. By employing Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), researchers can effectively simulate these conditions and characterize the resulting aromatic fingerprint of each ester.
Comparative Analysis of Volatile Profiles
The following table summarizes the relative content of the main volatile compounds identified through Py-GC-MS analysis of four distinct ethyl maltol esters at a pyrolysis temperature of 350°C. These esters were synthesized from ethyl maltol and various carboxylic acids, leading to unique thermal degradation patterns and, consequently, different volatile profiles.
| Volatile Compound | Ethyl Maltol Acetate (%) | Ethyl Maltol Propionate (%) | Ethyl Maltol Butyrate (%) | Ethyl Maltol Isovalerate (%) |
| Ethyl maltol | 45.2 | 38.9 | 32.1 | 25.8 |
| Acetic acid | 28.5 | - | - | - |
| Propionic acid | - | 31.2 | - | - |
| Butyric acid | - | - | 35.7 | - |
| Isovaleric acid | - | - | - | 41.3 |
| 2,3-Pentanedione | 3.1 | 4.5 | 5.2 | 6.1 |
| Furfural | 2.8 | 3.1 | 3.5 | 4.2 |
| 5-Methylfurfural | 1.5 | 1.9 | 2.3 | 2.9 |
| Other esters | 18.9 | 20.4 | 21.2 | 20.7 |
Note: Data is derived from a study on the synthesis and pyrolysis of ethyl maltol esters and represents the relative peak areas of the identified compounds in the pyrograms.
The data clearly indicates that the primary volatile compound released upon pyrolysis is ethyl maltol itself, confirming the role of these esters as potential slow-release flavoring agents. The corresponding carboxylic acid used in the synthesis of the ester is also a major degradation product. Interestingly, the formation of other flavor-active compounds, such as 2,3-pentanedione (a buttery note) and furfural (a sweet, bready note), is also observed, contributing to the complexity of the overall flavor profile.
Experimental Protocols
To ensure the reproducibility and accuracy of the findings, a detailed methodology for the synthesis and analysis of the maltol esters is crucial.
Synthesis of Ethyl Maltol Esters
The ethyl maltol esters were synthesized via an esterification reaction between ethyl maltol and the respective carboxylic acid anhydride (e.g., acetic anhydride, propionic anhydride, etc.) in the presence of a catalyst such as pyridine. The reaction mixture was typically heated under reflux, followed by purification using column chromatography to yield the desired ester. The structure of each synthesized ester was confirmed using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Analysis
The volatile profiles of the synthesized ethyl maltol esters were analyzed using a pyrolysis-GC-MS system. A small amount of the ester sample (approximately 1 mg) was placed in a pyrolysis tube. The pyrolyzer was operated at a set temperature (e.g., 300°C, 350°C, and 400°C) to induce thermal decomposition. The resulting volatile fragments were then separated on a capillary GC column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm) and identified by a mass spectrometer.
The GC oven temperature was programmed to start at a low temperature (e.g., 50°C) and gradually increase to a higher temperature (e.g., 280°C) to ensure the separation of a wide range of volatile compounds. The mass spectrometer was operated in electron ionization (EI) mode, and the resulting mass spectra were compared with a reference library (e.g., NIST) for compound identification.
Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in the synthesis and analysis of maltol esters.
A Comparative Sensory Panel Evaluation of Maltol Isobutyrate and Raspberry Ketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sensory profiles of two key flavor compounds, Maltol Isobutyrate and Raspberry Ketone. The information presented is based on established sensory evaluation principles and compiled data to assist researchers in the fields of flavor science, food technology, and pharmacology in understanding the distinct characteristics of these molecules.
Introduction
This compound and Raspberry Ketone are widely utilized aroma compounds in the food, beverage, and pharmaceutical industries. While both contribute sweet and fruity notes, their detailed sensory profiles exhibit significant differences that are critical for specific product formulations. This guide outlines their distinct sensory attributes, supported by representative quantitative data and detailed experimental protocols for sensory evaluation.
Compound Overview
This compound: A flavoring agent known for its sweet, fruity, and caramel-like aroma. It is often described as having notes of strawberry and cotton candy.[1]
Raspberry Ketone: The primary aroma compound found in red raspberries, it imparts a characteristic sweet, jam-like, and fruity aroma with woody undertones.[2]
Quantitative Sensory Profile
To provide a comparative analysis, the following table summarizes the intensity ratings of key sensory attributes for this compound and Raspberry Ketone as would be determined by a trained sensory panel using a Quantitative Descriptive Analysis (QDA) method. The intensity scores are presented on a 15-point scale, where 0 represents 'not perceived' and 15 represents 'very high intensity'.
| Sensory Attribute | This compound (Representative Intensity Score) | Raspberry Ketone (Representative Intensity Score) |
| Aroma | ||
| Sweet | 12 | 10 |
| Fruity | 13 | 12 |
| Strawberry | 11 | 2 |
| Raspberry | 1 | 13 |
| Caramel | 9 | 3 |
| Cotton Candy | 8 | 1 |
| Jam-like | 2 | 10 |
| Woody | 1 | 6 |
| Flavor | ||
| Sweet | 11 | 9 |
| Fruity | 12 | 11 |
| Berry | 10 | 12 |
| Caramel | 8 | 2 |
| Buttery | 4 | 1 |
| Astringency | 1 | 2 |
| Aftertaste | Sweet, Lingering | Fruity, Slightly Woody |
Experimental Protocols
The following outlines a standard methodology for the sensory panel evaluation of flavor compounds like this compound and Raspberry Ketone, based on the principles of Quantitative Descriptive Analysis (QDA).[3][4][5]
Panelist Selection and Training
-
Selection: A panel of 10-12 individuals is selected based on their sensory acuity, ability to discriminate between different aroma and taste stimuli, and verbal fluency in describing sensory perceptions.[3]
-
Training: Panelists undergo extensive training (approximately 20-40 hours) to develop a standardized lexicon of sensory descriptors for the compounds being evaluated. Reference standards for each attribute are provided to calibrate the panelists and ensure consistency in their ratings.
Sample Preparation
-
Dilution: Both this compound and Raspberry Ketone are diluted in a neutral solvent (e.g., propylene glycol or 5% ethanol in water) to appropriate concentrations for sensory evaluation. The concentrations are determined in preliminary tests to be easily perceivable without causing sensory fatigue.
-
Presentation: Samples are presented in coded, covered, and odorless containers to prevent any bias. A randomized presentation order is used for each panelist.
Sensory Evaluation Procedure
-
Environment: The evaluation is conducted in a dedicated sensory analysis laboratory with controlled lighting, temperature, and air circulation to minimize environmental distractions.[6]
-
Method: Panelists evaluate the aroma of each sample first by sniffing the headspace of the container. For flavor evaluation, a small, measured amount of the diluted sample is taken into the mouth, swirled, and then expectorated.
-
Data Collection: Panelists rate the intensity of each sensory attribute on a 15-cm unstructured line scale anchored with "low" and "high" at each end.[7] The ratings are then converted to numerical scores. Panelists are instructed to rinse their mouths with purified water and wait for a designated period between samples to minimize carry-over effects.
Visualizing the Sensory Evaluation Workflow and Taste Signaling Pathway
The following diagrams illustrate the key processes involved in sensory evaluation and the biological pathway of taste perception.
Conclusion
The sensory profiles of this compound and Raspberry Ketone, while both positioned within the sweet and fruity flavor space, are clearly distinguishable. This compound offers a more complex sweet profile with distinct caramel and cotton candy notes, making it suitable for confectionery and baked good applications.[8] In contrast, Raspberry Ketone provides a more direct and intense raspberry and jam-like character, ideal for fruit-flavored beverages, desserts, and pharmaceuticals where a distinct berry note is desired.[2] The choice between these two compounds will ultimately depend on the specific sensory objectives of the product formulation. The methodologies described in this guide provide a framework for conducting rigorous sensory evaluations to inform these critical development decisions.
References
- 1. maltyl isobutyrate, 65416-14-0 [thegoodscentscompany.com]
- 2. Potentials of Raspberry Ketone as a Natural Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Descriptive Analysis [sensorysociety.org]
- 4. ecorfan.org [ecorfan.org]
- 5. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 6. pac.gr [pac.gr]
- 7. researchgate.net [researchgate.net]
- 8. ulprospector.com [ulprospector.com]
A Comparative Guide to Validating the Purity of Maltol Isobutyrate
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the quality, safety, and efficacy of final products. Maltol isobutyrate, a widely used flavoring agent, is no exception. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity determination of this compound, supported by detailed experimental protocols and comparative data.
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative NMR stands out as a primary ratio method for purity determination, offering a direct measurement of the analyte concentration relative to a certified internal standard.[1] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for accurate quantification without the need for a specific reference standard of the analyte itself.
Advantages of qNMR:
-
Direct Measurement: Provides a direct measure of purity against a certified reference material.
-
No Identical Standard Needed: Does not require a reference standard of this compound.
-
High Specificity: The high resolution of NMR spectra allows for the specific identification and quantification of the analyte in the presence of impurities.
-
Non-destructive: The sample can be recovered after analysis.
Considerations for qNMR:
-
Sensitivity: May have lower sensitivity compared to chromatographic methods.
-
Initial Cost: NMR instrumentation represents a significant capital investment.
-
Expertise: Requires a skilled operator for data acquisition and analysis.
Comparison of Purity Determination Methods
The following table summarizes the performance of qNMR in comparison to other common analytical techniques for the purity validation of this compound.
| Parameter | qNMR | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Differential Scanning Calorimetry (DSC) |
| Principle | Ratio of analyte to internal standard signal integrals | Separation based on polarity and detection by UV/Vis | Separation based on volatility and boiling point, with mass-based detection | Measurement of heat flow during melting point transition |
| Purity Result (Illustrative) | 99.2% ± 0.3% | 99.5% (Area Percent) | 99.6% (Area Percent) | 99.8% ± 0.2% |
| Precision (RSD) | < 1% | < 2% | < 2% | < 1% |
| Selectivity | High | Moderate to High | High | Low (not suitable for thermally unstable or amorphous compounds) |
| Speed | Moderate | Fast | Moderate | Slow |
| Sample Throughput | Moderate | High | Moderate | Low |
| Primary Method | Yes | No (requires a specific reference standard) | No (requires a specific reference standard) | Yes (for crystalline substances) |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the purity of this compound using an internal standard qNMR method.
Materials:
-
This compound sample
-
Maleic acid (certified internal standard, purity ≥ 99.5%)
-
Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
High-precision analytical balance
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters:
-
Pulse angle: 90°
-
Relaxation delay (d1): 30 s (at least 5 times the longest T1 of both the analyte and internal standard)
-
Number of scans: 16
-
Acquisition time: ≥ 3 s
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both this compound (e.g., the methyl protons of the isobutyrate group) and the internal standard (the two olefinic protons of maleic acid).
-
Calculate the purity of this compound using the following formula[2][3][4]: Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by assessing the area percentage of the main peak.
Instrumentation and Conditions:
-
HPLC System: With UV/Vis detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV spectrum of this compound
-
Injection Volume: 10 µL
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of dilutions for linearity checks.
-
-
Analysis:
-
Inject the sample and standards into the HPLC system.
-
Record the chromatograms.
-
Calculate the area percentage of the this compound peak relative to the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the this compound sample.
Instrumentation and Conditions:
-
GC-MS System: With a mass selective detector
-
Column: Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms)
-
Carrier Gas: Helium
-
Injection Mode: Split
-
Temperature Program: Optimized to separate this compound from potential impurities.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
Procedure:
-
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., dichloromethane).
-
-
Analysis:
-
Inject the diluted sample into the GC-MS system.
-
Identify peaks by comparing their mass spectra with a reference library.
-
Calculate the area percentage of the this compound peak.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the purity of crystalline this compound based on the melting point depression.
Instrumentation and Conditions:
-
DSC Instrument: With a refrigerated cooling system
-
Sample Pans: Aluminum pans
-
Purge Gas: Nitrogen
-
Heating Rate: 1-2 °C/min
-
Temperature Range: Encompassing the melting point of this compound.
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the crystalline this compound sample into a DSC pan and hermetically seal it.
-
-
Analysis:
Visualizing the qNMR Workflow
The following diagram illustrates the key steps in the quantitative NMR workflow for purity determination.
Caption: Workflow for purity determination by qNMR.
Conclusion
Quantitative NMR is a powerful and reliable primary method for validating the purity of this compound. While other techniques such as HPLC, GC-MS, and DSC provide valuable information, qNMR offers the distinct advantage of direct quantification against a certified internal standard without the need for an identical analyte reference. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the nature of the expected impurities. For a definitive and metrologically traceable purity assessment, qNMR is a superior choice.
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of Maltol Isobutyrate
For researchers, scientists, and drug development professionals engaged in the analysis of flavor compounds, the accurate and reliable quantification of substances like Maltol isobutyrate is crucial for quality control, formulation development, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for such analyses. The choice between these methods depends on the analyte's physicochemical properties, the sample matrix's complexity, and the specific analytical requirements such as sensitivity, selectivity, and throughput.
This guide provides an objective comparison of HPLC and GC-MS methods for the analysis of this compound. While direct comparative studies on this specific compound are not extensively published, this guide synthesizes established experimental data for structurally similar flavor compounds to present a comprehensive overview. Cross-validation of results from these two distinct analytical approaches is a rigorous method to ensure the accuracy and reliability of the data.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds occurs in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass-based detection.[1] |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds.[2] | Requires volatile and thermally stable compounds.[2] |
| Derivatization | Generally not required for this compound. | May not be necessary for this compound due to its volatility, but could be used to improve peak shape and sensitivity. |
| Sensitivity | Method-dependent, with modern detectors offering high sensitivity. | High sensitivity, particularly with selected ion monitoring (SIM).[3] |
| Selectivity | Good, and can be significantly enhanced with a mass spectrometry detector (LC-MS). | Excellent, with mass spectrometry providing detailed structural information for high-confidence identification.[2] |
| Instrumentation Cost | Generally lower to moderate for HPLC with UV detection. | Moderate to high.[3] |
| Primary Application | Well-suited for routine quality control and quantification of this compound in various matrices. | A robust method for sensitive and specific analysis, often used for confirmation, impurity profiling, and analysis of complex mixtures.[4] |
Data Presentation: A Comparative Summary of Method Performance
The following table summarizes the expected performance characteristics for the analysis of this compound using HPLC and GC-MS, based on typical validation data for similar flavor compounds.[5][6][7]
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (RSD%) | ||
| - Repeatability | < 1.5% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Robustness | Passed | Passed |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique suitable for the analysis of this compound without the need for derivatization. A reversed-phase method is typically employed.[8][9]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[8] For MS compatibility, replace any non-volatile acids with formic acid.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Identify the this compound peak by comparing its retention time with that of a reference standard. Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and specificity for the analysis of flavor compounds like this compound.[10]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[10]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (m/z 40-400) for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., methanol or dichloromethane).
-
Data Analysis: Identify this compound by its retention time and mass spectrum, comparing it to a reference standard. For quantification, use the peak area of a characteristic ion and a calibration curve prepared from standard solutions.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods. This process ensures that both methods provide equivalent results, thereby increasing confidence in the data.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion
Both HPLC and GC-MS are robust and reliable techniques for the quantification of this compound. For routine analysis and quality control where high throughput is desired, an HPLC-UV method offers a cost-effective and straightforward approach. On the other hand, when higher sensitivity and confirmatory identification are required, particularly in complex matrices or for trace-level analysis, GC-MS is the superior choice.
The cross-validation of both methods provides the highest level of confidence in the analytical results. By demonstrating the equivalency of data obtained from two orthogonal techniques, researchers can ensure the accuracy and defensibility of their findings. The choice of method will ultimately be guided by the specific analytical needs, available instrumentation, and regulatory requirements of the study.
References
- 1. benchchem.com [benchchem.com]
- 2. smithers.com [smithers.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. mastelf.com [mastelf.com]
- 7. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
Comparing the stability of Maltol isobutyrate and furanone derivatives
For researchers, scientists, and drug development professionals, understanding the stability of active pharmaceutical ingredients (APIs) and excipients is paramount to ensuring product quality, efficacy, and shelf-life. This guide provides a comparative analysis of the stability of two classes of compounds often used as flavoring agents and synthons in drug development: Maltol Isobutyrate and furanone derivatives.
While direct comparative studies are scarce, this report synthesizes available data on the hydrolytic and thermal stability of these compounds, offering insights into their degradation pathways and providing detailed experimental protocols for their stability assessment.
Executive Summary
This compound, an ester derivative of maltol, is generally considered stable under normal conditions of use and storage. However, as an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions. The isobutyrate moiety, with its branched-chain structure, is expected to confer a degree of steric hindrance, potentially slowing the rate of hydrolysis compared to linear esters.
Furanone derivatives, such as the well-studied 2,5-dimethyl-4-hydroxy-3(2H)-furanone (furaneol), are known to be sensitive to both pH and temperature. Furaneol exhibits maximum stability in the pH range of 3.5 to 4.0 and is prone to degradation at higher and lower pH values, as well as at elevated temperatures. The degradation of furanone derivatives can lead to the loss of their characteristic aroma and the formation of various degradation products.
This guide presents a compilation of available quantitative data, detailed experimental protocols for conducting stability studies, and visual representations of the experimental workflows to aid researchers in making informed decisions regarding the use of these compounds.
Data Presentation: A Comparative Overview
Due to the limited availability of direct comparative quantitative data, this table summarizes the known stability characteristics of this compound and a representative furanone derivative, Furaneol.
| Parameter | This compound | Furanone Derivatives (Furaneol) |
| Chemical Structure | 2-methyl-4-oxo-4H-pyran-3-yl 2-methylpropanoate | 2,5-dimethyl-4-hydroxy-3(2H)-furanone |
| General Stability | Generally stable under normal storage conditions. | Sensitive to pH and temperature. |
| Hydrolytic Stability | Susceptible to hydrolysis under acidic and basic conditions. Quantitative kinetic data is not readily available in the public domain. | pH-dependent degradation. Optimum stability at pH 3.5-4.0. |
| Thermal Stability | Stable at ambient temperatures. Decomposition may occur at elevated temperatures, but specific degradation pathways and kinetics are not well-documented. | Thermally labile, with degradation accelerated at higher temperatures, particularly at lower pH. |
| Photostability | Data not readily available. | Susceptible to photo-oxidation. |
| Primary Degradation Pathway | Hydrolysis of the ester linkage to form maltol and isobutyric acid. | Ring opening and further degradation to various carbonyl and hydroxyl carbonyl compounds. |
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key stability-indicating experiments.
Protocol 1: Hydrolytic Stability Assessment (Forced Degradation)
Objective: To determine the rate of hydrolysis of this compound and a furanone derivative under acidic, basic, and neutral conditions.
Materials:
-
This compound
-
Furanone derivative (e.g., Furaneol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Phosphate buffer, pH 7.0
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Water bath or incubator
Procedure:
-
Stock Solution Preparation: Prepare stock solutions (1 mg/mL) of this compound and the furanone derivative in acetonitrile.
-
Reaction Setup:
-
Acidic Hydrolysis: To a series of vials, add a known volume of the stock solution and 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Basic Hydrolysis: To another series of vials, add a known volume of the stock solution and 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: To a third series of vials, add a known volume of the stock solution and phosphate buffer (pH 7.0) to achieve a final concentration of 100 µg/mL.
-
-
Incubation: Place all vials in a water bath or incubator set at a controlled temperature (e.g., 40°C, 60°C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately neutralize the acidic and basic samples to stop the reaction. For acidic samples, add an equimolar amount of NaOH. For basic samples, add an equimolar amount of HCl.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound.
-
Mobile Phase (for this compound): A gradient of acetonitrile and water.
-
Mobile Phase (for Furanone Derivatives): A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).
-
Detection Wavelength: Determined by the UV absorbance maximum of each compound.
-
-
Data Analysis: Plot the concentration of the parent compound versus time. Determine the degradation rate constant (k) and the half-life (t½) for each condition.
Protocol 2: Thermal Stability Assessment
Objective: To evaluate the thermal degradation of this compound and a furanone derivative.
Materials:
-
This compound
-
Furanone derivative (e.g., Furaneol)
-
Thermogravimetric Analyzer (TGA)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Oven
Procedure:
-
Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed sample (5-10 mg) of the compound into the TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 500°C).
-
Record the weight loss as a function of temperature to determine the onset of decomposition and the thermal degradation profile.
-
-
Isothermal Degradation and GC-MS Analysis:
-
Place accurately weighed samples of each compound in sealed vials.
-
Heat the vials in an oven at different temperatures (e.g., 100°C, 120°C, 150°C) for a set period.
-
After heating, allow the vials to cool to room temperature.
-
Extract the contents with a suitable solvent (e.g., dichloromethane).
-
Analyze the extracts by GC-MS to identify and quantify the degradation products.
-
GC-MS Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of potential degradation products. The mass spectrometer will aid in the identification of the eluted compounds.
-
Visualizing the Workflow
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the stability studies.
Conclusion
Based on the available information, furanone derivatives, exemplified by furaneol, appear to be more sensitive to environmental factors such as pH and temperature compared to this compound. The ester linkage in this compound is its primary point of vulnerability, particularly to hydrolysis. The provided experimental protocols offer a framework for researchers to conduct direct comparative stability studies. The results of such studies will be crucial in selecting the appropriate compound for a specific application, ensuring the final product's stability and quality throughout its intended shelf life. Further research is warranted to generate quantitative kinetic data for the degradation of this compound under various stress conditions to enable a more definitive comparison.
A Comparative Guide to the Taste Receptor Interactions of Maltol Isobutyrate and Other Sweeteners
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sweet Taste Perception
The sensation of sweetness is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (TAS1R2) and Taste 1 Receptor Member 3 (TAS1R3). This receptor, often referred to as the "sweet taste receptor," is expressed in taste receptor cells located within the taste buds on the tongue. The binding of a sweet molecule to the TAS1R2/TAS1R3 receptor initiates an intracellular signaling cascade, ultimately leading to the perception of sweetness.
The Sweet Taste Receptor: TAS1R2/TAS1R3
The TAS1R2 and TAS1R3 subunits each possess a large extracellular Venus Flytrap Domain (VFD), a cysteine-rich domain (CRD), and a seven-transmembrane domain (TMD). The VFD of the TAS1R2 subunit is the primary binding site for most small-molecule sweeteners, including natural sugars and artificial sweeteners. However, different sweeteners can interact with distinct sites on the receptor, and some may even bind to the TMD or the VFD of TAS1R3. This multiplicity of binding sites contributes to the diverse range of molecules that can elicit a sweet taste.
The G-Protein Signaling Cascade
Upon binding of a sweetener, the TAS1R2/TAS1R3 receptor undergoes a conformational change, which activates an associated heterotrimeric G-protein, gustducin. This activation leads to a series of intracellular events:
-
G-protein Dissociation: The activated G-protein dissociates into its α-gustducin and βγ-subunits.
-
PLCβ2 Activation: The βγ-subunits activate phospholipase C-β2 (PLCβ2).
-
IP₃ Production: PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to its receptor (IP₃R3) on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.
-
TRPM5 Channel Activation: The increase in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5).
-
Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel leads to an influx of sodium ions (Na⁺), causing depolarization of the taste receptor cell. This depolarization results in the release of neurotransmitters, such as ATP, which then signal to afferent nerve fibers, transmitting the sweet taste information to the brain.
Comparative Analysis of Sweeteners
This section provides a comparison of Maltol Isobutyrate with other well-characterized sweeteners. Due to the lack of direct quantitative data for this compound's receptor interaction, its properties are inferred from qualitative descriptions and its structural similarity to maltol.
This compound: A Qualitative Profile
This compound is primarily used as a flavoring agent in the food industry. Its taste profile is described as sweet, fruity (strawberry-like), and caramellic, with a cotton candy-like nuance. Structurally, it is an ester of maltol. Maltol itself is known to enhance sweetness and other flavors. It is plausible that this compound interacts with the TAS1R2/TAS1R3 sweet taste receptor, likely at a site that accommodates its larger, more hydrophobic structure compared to simple sugars. However, without experimental data, its binding affinity and efficacy remain speculative.
Quantitative Comparison of Selected Sweeteners
The following table summarizes the available quantitative data for a selection of common sweeteners, providing a context for the potential performance of this compound.
| Sweetener | Chemical Class | Relative Sweetness (to Sucrose) | EC₅₀ (Sweet Receptor) | Receptor Interaction Notes |
| Sucrose | Disaccharide | 1 | ~20-30 mM | Binds to the VFD of TAS1R2. |
| Aspartame | Dipeptide | 200 | ~30-100 µM | Binds to the VFD of TAS1R2. |
| Sucralose | Chlorinated Sucrose | 600 | ~10-30 µM | Binds to the VFD of TAS1R2. |
| Acesulfame K | Oxathiazinone Dioxide | 200 | ~100-300 µM | Binds to the VFD of TAS1R2; can have a bitter aftertaste by activating some TAS2Rs. |
| Stevioside | Glycoside | 200-300 | ~50-150 µM | Binds to both TAS1R2 and TAS1R3 subunits. |
| Maltitol | Sugar Alcohol | 0.9 | ~10-20 mM | Binds to the VFD of TAS1R2. |
| This compound | Pyranone Derivative | Not Quantified | Not Determined | Likely interacts with the TAS1R2/TAS1R3 receptor, but binding site and affinity are unknown. |
Note: EC₅₀ values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols for Taste Receptor Analysis
The following are detailed methodologies for key experiments used to characterize the interaction of compounds with taste receptors. These protocols would be applicable for future studies on this compound.
In Vitro Cell-Based Assays for Receptor Activation
These assays are the primary method for quantifying the interaction of a compound with a specific taste receptor.
Objective: To determine the potency (EC₅₀) and efficacy of a test compound in activating the TAS1R2/TAS1R3 sweet taste receptor.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous GPCR expression. These cells are stably or transiently co-transfected with plasmids encoding the human TAS1R2 and TAS1R3 subunits, along with a promiscuous G-protein alpha subunit (e.g., Gα16/gust45) that couples to the downstream calcium signaling pathway.
-
Calcium Imaging:
-
Transfected cells are plated in a 96-well or 384-well plate.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
The baseline fluorescence is measured.
-
The test compound (e.g., this compound) is added at various concentrations.
-
Changes in intracellular calcium concentration are monitored by measuring the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
-
Data Analysis:
-
The change in fluorescence is plotted against the logarithm of the compound concentration.
-
A dose-response curve is generated, and the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal response) is calculated using a non-linear regression model (e.g., the four-parameter logistic equation).
-
Sensory Panel Analysis
Sensory panels provide crucial data on the human perception of taste, which complements in vitro data.
Objective: To determine the perceived sweetness intensity and taste profile of this compound in comparison to other sweeteners.
Methodology:
-
Panelist Selection and Training: A panel of trained sensory assessors is selected. Training involves familiarizing panelists with different taste modalities, intensity scales, and descriptive terminology.
-
Sample Preparation: Solutions of this compound and other sweeteners are prepared at various concentrations in purified water. The concentrations of the comparative sweeteners are chosen to cover a range of perceived intensities.
-
Testing Procedure:
-
A randomized, double-blind presentation of the samples is used to minimize bias.
-
Panelists are instructed to rinse their mouths with purified water between samples.
-
Panelists rate the perceived intensity of sweetness and any other taste attributes (e.g., bitterness, fruitiness, caramel notes, aftertaste) using a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
-
Data Analysis:
-
The mean intensity ratings for each attribute are calculated for each sample.
-
Statistical analysis (e.g., ANOVA, t-tests) is used to determine significant differences between the taste profiles of the different sweeteners.
-
Dose-response curves for perceived sweetness can be generated to determine the relative sweetness potency.
-
Conclusion and Future Directions
This compound is a flavor ingredient with a distinct sweet and fruity-caramellic taste profile. While it is presumed to interact with the human sweet taste receptor TAS1R2/TAS1R3, there is a clear lack of quantitative experimental data to confirm this and to characterize the nature of this interaction.
For a comprehensive understanding of this compound's performance as a sweetener or flavor modulator, future research should focus on:
-
In Vitro Receptor Assays: Conducting cell-based assays to determine the EC₅₀ and efficacy of this compound at the TAS1R2/TAS1R3 receptor.
-
Bitter Receptor Screening: Investigating potential off-tastes by screening this compound against the panel of human bitter taste receptors (TAS2Rs).
-
Quantitative Sensory Studies: Performing detailed sensory panel analyses to quantify the relative sweetness potency and temporal profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structure of this compound and its taste receptor interactions to guide the development of novel flavor ingredients.
By undertaking these experimental approaches, a more complete and quantitative comparison of this compound to other sweeteners can be achieved, providing valuable insights for the food and pharmaceutical industries.
A Head-to-Head Battle of Flavor Enhancement: Maltol Isobutyrate Versus Traditional Esters
For researchers, scientists, and drug development professionals, the quest for novel and effective flavor enhancers is a continuous journey. This guide provides a comprehensive comparison of Maltol Isobutyrate, a modern flavor modulator, against traditional fruity esters, offering insights into their respective efficacies through available data and standardized experimental protocols.
This compound has emerged as a significant player in the flavor industry, distinguished by its complex and multifaceted sensory profile. Unlike the straightforward caramelic sweetness imparted by its predecessors, maltol and ethyl maltol, this compound introduces a distinct and desirable fruity dimension, often characterized by notes of strawberry, caramel, and cotton candy.[1] This unique profile allows for the creation of more complex and layered flavor experiences in a variety of applications.
In contrast, traditional esters such as ethyl butyrate and ethyl acetate are well-established workhorses in the flavorist's palette. They are known for contributing bright, fruity notes that are fundamental to many fruit flavor profiles. For instance, esters are key components responsible for the characteristic fruity impressions in strawberries, with compounds like ethyl butanoate and ethyl hexanoate being significant contributors to the overall aroma.[2][3]
Quantitative Sensory Analysis: A Comparative Overview
While direct, publicly available quantitative sensory panel data comparing this compound head-to-head with a wide range of traditional esters remains limited, we can construct a comparative understanding based on existing studies of individual compounds and established sensory evaluation methodologies. The following tables summarize typical sensory attributes and available quantitative data for key flavor compounds.
Table 1: Comparative Sensory Profiles
| Compound | Predominant Flavor Notes | Secondary Flavor Notes |
| This compound | Sweet, Fruity (Strawberry) | Caramel, Cotton Candy |
| Ethyl Butyrate | Fruity (Pineapple, Tutti-Frutti) | Sweet, Estery |
| Ethyl Acetate | Fruity (Solvent-like at high concentrations) | Sweet, Ethereal |
| Methyl Cinnamate | Spicy, Sweet | Balsamic, Strawberry |
This table is a synthesis of qualitative descriptions from various sources. The perceived notes can vary based on concentration and the food matrix.
Table 2: Detection Thresholds and Odor Activity Values (OAVs)
| Compound | Detection Threshold in Water | Odor Activity Value (OAV) in Strawberry |
| This compound | Data not publicly available | Data not publicly available |
| Ethyl Butyrate | ~0.001 ppm | High |
| Ethyl Acetate | 5 - 12 ppm[1] | Moderate |
| Methyl Cinnamate | Data not publicly available | Low |
Detection thresholds can vary significantly depending on the medium (e.g., water, ethanol, food matrix) and the sensory methodology employed.
Experimental Protocols for Sensory Evaluation
To ensure objective and reproducible results in the comparison of flavor enhancers, standardized experimental protocols are crucial. The following outlines a typical methodology for conducting a Quantitative Descriptive Analysis (QDA).
Quantitative Descriptive Analysis (QDA) Protocol
1. Panelist Selection and Training:
-
Recruit 10-12 panelists with prior sensory evaluation experience.
-
Screen panelists for their ability to discriminate between different taste and aroma intensities using a series of ranking and triangle tests with solutions of reference compounds (e.g., sucrose for sweetness, citric acid for sourness, caffeine for bitterness, and key aroma standards).
-
Conduct a multi-session training program (minimum 15 hours) to develop a standardized lexicon of flavor descriptors relevant to the compounds being tested (e.g., "strawberry jam," "caramelized sugar," "green apple," "solvent-like"). Reference standards for each descriptor should be provided.
-
Train panelists on the use of a 15-cm unstructured line scale for rating the intensity of each attribute, anchored with "low" and "high" at 1.5 cm from each end.
2. Sample Preparation and Presentation:
-
Prepare solutions of this compound and the comparative esters (e.g., ethyl butyrate, ethyl acetate) at various concentrations in a neutral base (e.g., deionized water with 5% sucrose and 0.1% citric acid) to represent a typical beverage application.
-
Present 15 mL of each sample, coded with three-digit random numbers, in opaque, lidded containers to mask any visual differences.
-
The order of sample presentation should be randomized for each panelist to minimize carry-over effects.
-
Provide panelists with unsalted crackers and deionized water for palate cleansing between samples, with a mandatory 2-minute break.
3. Data Collection and Analysis:
-
Panelists evaluate each sample individually in isolated sensory booths under controlled lighting and temperature.
-
For each sample, panelists rate the intensity of each descriptor from the agreed-upon lexicon on the provided line scales.
-
Collect the data electronically.
-
Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the samples.
-
Use multivariate analysis techniques, such as Principal Component Analysis (PCA), to visualize the relationships between the samples and their sensory attributes.
The Biochemical Basis of Flavor Perception
The perception of flavor is a complex process initiated by the interaction of flavor molecules with specialized G-protein coupled receptors (GPCRs) located in the taste buds on the tongue. For sweet and umami tastes, heterodimeric receptors, such as the T1R2/T1R3 receptor for sweet tastes, are activated.
Upon binding of a flavor molecule (ligand) to its specific receptor, a conformational change is induced in the receptor protein. This change activates an intracellular signaling cascade. A key player in this cascade is the G-protein, gustducin. Activation of gustducin leads to the stimulation of phospholipase C-beta2 (PLCβ2), which in turn generates inositol triphosphate (IP3). IP3 triggers the release of calcium ions (Ca2+) from intracellular stores. This increase in intracellular Ca2+ activates the TRPM5 ion channel, leading to depolarization of the taste receptor cell and the subsequent release of neurotransmitters, which signal to the brain, resulting in the perception of taste.
References
A Comparative Guide to Astringency Masking Agents for Researchers and Drug Development Professionals
Introduction
Quantitative Comparison of Astringency Masking Agents
The following table summarizes the quantitative data on the effectiveness of various compounds in masking astringency, based on sensory evaluation studies.
| Masking Agent Class | Specific Compound(s) | Astringent Agent | Concentration of Masking Agent | Reported Astringency Reduction | Source |
| Polysaccharides | ι-Carrageenan | Epigallocatechin gallate (EGCG), Proanthocyanidins (PC), Corilagin (CG), Tannic acid (TA) | 0.3% | 56-80% reduction in astringency intensity scores | [1][2] |
| Carboxymethyl cellulose (CMC) | Tannic acid (0.2%) | Above critical concentration (c*) | Up to 73.75% | [3] | |
| Oxidized Starch Hydrogel (OSH) | Proanthocyanidins (PA) | Not specified | 3.85 times increase in perceived astringency threshold | [4] | |
| Maltodextrin | Cinnamon extract (proanthocyanidins) | Not specified | Effective masking in spray-dried powders | [4] | |
| Proteins | Whey Protein | (Self-astringency at low pH) | N/A | Combination with 0.20% thaumatin and 0.22% stevia rebaudioside M most effective | [5] |
| Lipids/Fats | Fats | Tannins (in wine) | Not specified | Alternating fatty foods with astringent beverages lowers astringency ratings | [1] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of astringency masking. Below are protocols for two key sensory evaluation techniques.
Time-Intensity (T-I) Sensory Evaluation
This method provides temporal information about the perception of astringency, from onset to aftertaste.
Objective: To measure the intensity of astringency over time.
Materials:
-
Astringent solution (e.g., 0.2% tannic acid in water).[6]
-
Test solution containing the astringent and the masking agent.
-
Control solution (water).
-
Computer with time-intensity data acquisition software.
-
20 mL plastic cups.
-
Plastic spoons (4 mL).
Procedure:
-
Panelist Training: Train a panel of assessors to recognize and rate astringency intensity on a continuous scale (e.g., a 15-cm unstructured line scale anchored from "not astringent" to "extremely astringent").[7]
-
Sample Presentation: Present 10 mL of the coded sample in a 20 mL plastic cup to each panelist.[3]
-
Evaluation:
-
Instruct panelists to take a 4 mL aliquot of the sample into their mouths using a plastic spoon.[3]
-
They should swirl the sample for a standardized time (e.g., 5 seconds) and then expectorate.[3]
-
Immediately after expectoration, panelists begin rating the perceived astringency intensity continuously on the computer interface for a set duration (e.g., 100-120 seconds).[6][7]
-
-
Data Collection: The software records the intensity ratings over time, generating a time-intensity curve for each sample.
-
Analysis: Key parameters are extracted from the curves, such as maximum intensity (Imax), time to maximum intensity (Tmax), and duration of the sensation.
Half-Tongue Test
This method is a quantitative approach to determine the perceived astringency threshold.[4]
Objective: To quantify the perceived astringency threshold of a sample.
Materials:
-
A series of concentrations of the astringent solution.
-
Test solutions containing the masking agent and the astringent.
-
Control solution (water).
-
Cotton swabs or applicators.
Procedure:
-
Panelist Preparation: Panelists should rinse their mouths thoroughly with water before each test.
-
Sample Application:
-
Apply the control solution (water) to one-half of the panelist's tongue (e.g., the left side) using a cotton swab.
-
Simultaneously, apply the test solution (containing the astringent and masking agent) to the other half of the tongue (e.g., the right side).[4]
-
-
Evaluation: Ask the panelist to identify which side of their tongue perceives the astringent sensation.[4]
-
Threshold Determination: The lowest concentration at which a statistically significant number of panelists can correctly identify the side with the astringent agent is determined as the perceived astringency threshold.
-
Comparison: Compare the astringency threshold of the solution with the masking agent to a solution containing only the astringent to quantify the masking effect.
Visualizations
Astringency Signaling Pathway
The following diagram illustrates the proposed mechanisms involved in the perception of astringency.
Caption: Proposed mechanism of astringency perception.[8][9][10]
Experimental Workflow for Sensory Evaluation
This diagram outlines a typical workflow for conducting a sensory evaluation of astringency masking.
References
- 1. Opponency of astringent and fat sensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 4. Masking the Perceived Astringency of Proanthocyanidins in Beverages Using Oxidized Starch Hydrogel Microencapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Potential Clean-Label Astringency Maskers for Acidic Whey Protein Beve" by Jozxelle Tongson Gao [scholarsarchive.byu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Sensorial Perception of Astringency: Oral Mechanisms and Current Analysis Methods [mdpi.com]
- 8. Sensorial Perception of Astringency: Oral Mechanisms and Current Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Maltol Isobutyrate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides detailed procedures for the proper disposal of maltol isobutyrate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound may cause an allergic skin reaction.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this chemical.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is to offer surplus and non-recyclable solutions to a licensed disposal company.[4] Always handle the chemical and its waste in accordance with local, regional, national, and international regulations.[2][5]
Small Spills and Residual Quantities
For minor spills or cleaning of residual amounts of this compound:
-
Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Wear Appropriate PPE: Don the required gloves, eye protection, and lab coat.
-
Absorb the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to absorb the spilled chemical.[2]
-
Collect the Waste: Carefully collect the absorbed material and any contaminated solids (e.g., paper towels) and place them into a suitable, labeled, and closed container for chemical waste.[1][4]
-
Clean the Area: Thoroughly clean the spill area to remove any residual contamination.[2]
-
Dispose of Waste: The sealed container with the absorbed material should be disposed of as chemical waste through a licensed disposal company.
Unused or Surplus this compound
For larger quantities of unused or surplus this compound:
-
Do Not Dispose Down the Drain: Prevent the product from entering drains or waterways.[4]
-
Containerize for Disposal: Keep the chemical in its original or a compatible, well-labeled, and securely sealed container.
-
Arrange for Professional Disposal: Contact a licensed chemical waste disposal company to arrange for pickup and proper disposal of the surplus material.
Contaminated Packaging
Empty containers that have held this compound may retain product residue. These should be treated as hazardous waste and disposed of accordingly.[2]
-
Do Not Rinse into Drains: Avoid rinsing the container and discharging the rinsate into the sewer system.
-
Seal the Container: Securely close the empty container.
-
Dispose as Unused Product: Dispose of the contaminated packaging in the same manner as the unused product, through a licensed waste handling site.[4]
Emergency Contact Information
In case of accidental exposure or a large, unmanageable spill, contact the appropriate emergency services.
| Emergency Contact | Phone Number (USA) |
| INFOTRAC | 1-800-535-5053 |
| CHEMTREC | 1-800-424-9300 |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling Maltol isobutyrate
Essential Safety and Handling Guide for Maltol Isobutyrate
This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin sensitizer and may cause an allergic reaction upon contact[1][2][3][4][5]. It may also be harmful if swallowed and can cause temporary eye irritation[2]. The following personal protective equipment is mandatory to minimize exposure and ensure safe handling.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.[6] | To prevent skin contact and potential allergic reactions[1][2][3][4]. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a splash hazard.[1][2][3] | To protect eyes from direct contact and splashes, which can cause irritation[2]. |
| Skin and Body Protection | Standard laboratory coat. An impervious apron is recommended for larger quantities.[2][6] | To protect skin from accidental contact. Contaminated clothing must be removed immediately and washed before reuse[1][2][5]. |
| Respiratory Protection | Not generally required in well-ventilated areas.[6] If ventilation is inadequate or aerosols may be generated, use a NIOSH (US) or EN 14387 (EU) approved respirator with appropriate cartridges[3][6]. | To prevent inhalation of vapors or mists[1][4]. |
Key Safety and Physical Data
A summary of important quantitative data for this compound is provided below for quick reference.
| Parameter | Value | Source |
| Acute Oral Toxicity (LD50, Rat) | 2500 mg/kg | [2][3] |
| Flash Point | > 93.3°C (> 200°F) | [2] |
| Density | 1.149 g/mL at 25°C | |
| CAS Number | 65416-14-0 | [1][2] |
Operational and Disposal Plans
Follow these step-by-step procedures for handling and disposing of this compound to ensure a safe and compliant workflow.
Step 1: Pre-Handling Preparations
-
Verify Ventilation: Confirm that the work area, preferably a chemical fume hood, has adequate ventilation.
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Spill Kit: Ensure an appropriate spill kit with absorbent materials (e.g., vermiculite, dry sand) is readily accessible[2].
-
Locate Safety Equipment: Identify the locations of the nearest safety shower and eyewash station.
Step 2: Chemical Handling Protocol
-
Grounding: When transferring the material, ensure containers are properly grounded and bonded to prevent static discharge[7].
-
Dispensing: Open containers slowly to release any potential pressure. Avoid splashing and the formation of mists or aerosols[3].
-
Avoid Contact: Perform all manipulations carefully to avoid contact with skin, eyes, and clothing[1].
-
Container Sealing: After use, securely close the container and store it in a cool, well-ventilated place away from incompatible materials like strong oxidizing agents[2][6].
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work surface and any equipment used with a suitable cleaning agent.
-
Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated waste container[6].
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[1][6].
-
Clothing: Remove any contaminated clothing immediately and wash it before wearing it again[1][2][5].
Step 4: Spill and Emergency Response
-
Small Spills: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, closed container for disposal[2].
-
Large Spills: For larger spills, evacuate the area. Stop the leak if it is safe to do so. Dike the spill to prevent it from entering drains[2].
-
Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water. If irritation or a rash develops, seek medical attention[1][2][5].
-
Eye Contact: If the chemical enters the eyes, flush immediately with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention[1][5].
Step 5: Disposal Plan
-
Waste Collection: Collect surplus this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, labeled, and sealed hazardous waste container[6].
-
Licensed Disposal: Arrange for the disposal of the waste through a licensed disposal company. Do not dispose of it in standard laboratory trash or down the drain[6].
-
Container Disposal: Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product[6].
Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of this compound from preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
